Pepluanin A
Description
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Properties
Molecular Formula |
C43H51NO15 |
|---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18+/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1 |
InChI Key |
SHDZRELSKRRBMR-BAHOPRNDSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pepluanin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin conditions.[1] Modern phytochemical investigations into this plant have led to the discovery of a diverse array of bioactive diterpenoids, including those with jatrophane, pepluane, and ingenane skeletons.[2][3] Among these, Pepluanin A, a jatrophane diterpene, has emerged as a compound of significant interest due to its potent biological activity. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of this compound, with a focus on its role as a modulator of multidrug resistance.
Discovery of this compound
This compound was first isolated from the whole plant of Euphorbia peplus along with four other new jatrophane diterpenes, Pepluanins B-E.[4] The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis.[4] This discovery was significant as it identified a new series of potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[4]
Experimental Protocols
Plant Material Collection and Extraction
Fresh, whole Euphorbia peplus plants are collected and air-dried. The dried plant material is then powdered and extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.[5] The extraction is typically performed multiple times to ensure a comprehensive extraction of the secondary metabolites. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is further processed.
Isolation and Purification of this compound
The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques. While a specific, detailed protocol for this compound is not extensively published, a general and representative procedure for the isolation of jatrophane diterpenoids from Euphorbia species can be outlined as follows:
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The jatrophane diterpenes, including this compound, are typically found in the less polar fractions, such as the chloroform or dichloromethane extracts.[6]
-
Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Chromatographic Separation: Fractions containing compounds of interest are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel, or the use of other stationary phases like Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.
The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[4]
Data Presentation
Structure-Activity Relationship of this compound and Related Jatrophane Diterpenes
The inhibitory activity of this compound and its analogues on P-glycoprotein-mediated multidrug resistance has been a key area of investigation. The following table summarizes the available quantitative data on the MDR reversal activity of selected jatrophane diterpenes.
| Compound | Source | Cell Line | Reversal Fold / IC50 | Reference |
| This compound | Euphorbia peplus | - | Potent P-gp inhibitor, outperforming cyclosporin A by a factor of at least 2 | [4] |
| Euphosorophane A | Euphorbia sororia | MCF-7/ADR | EC50 = 92.68 ± 18.28 nM (DOX reversal) | [7] |
| Compound 1 | Euphorbia kansui | MCF-7/ADR | ~85-fold efficacy promotion of adriamycin at 5 µM | [7] |
| Portlandicine | Euphorbia portlandica | Mouse Lymphoma | Active in MDR reversal | [8] |
| Jatrophane 2 | Euphorbia nicaeensis | MDR NSCLC and colorectal carcinoma cells | Potent P-gp inhibitor, higher potential than Tariquidar in some cell lines | [2] |
Mechanism of Action: P-glycoprotein Inhibition
This compound exerts its biological activity primarily through the inhibition of P-glycoprotein (P-gp).[4] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a major contributor to the phenomenon of multidrug resistance (MDR).[9] By actively pumping a wide range of chemotherapeutic drugs out of the cancer cell, P-gp reduces their intracellular concentration to sub-lethal levels, thereby rendering the cells resistant to treatment.
This compound acts as a competitive inhibitor of P-gp, likely by binding to the same drug-binding sites as chemotherapeutic agents.[7] This inhibition of P-gp's efflux function leads to an increased intracellular accumulation of anticancer drugs in resistant cells, thereby restoring their sensitivity to the treatment.
Visualizations
Experimental Workflow
References
- 1. db.cngb.org [db.cngb.org]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Pepluanin A: A Technical Guide to its Mechanism of Action in P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key contributor to this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The jatrophane diterpene, Pepluanin A, has emerged as a potent natural product inhibitor of P-gp.[2][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound in P-gp inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is expressed in various normal tissues, where it plays a protective role by extruding toxins and xenobiotics.[1] However, its overexpression in cancer cells is a major mechanism of MDR, conferring resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, including anthracyclines, taxanes, and vinca alkaloids.[1][2] P-gp binds to its substrates within the cell membrane and transports them out of the cell using the energy derived from ATP hydrolysis.[1][3] The development of P-gp inhibitors that can be co-administered with chemotherapeutic agents to reverse MDR is a key strategy in cancer therapy.[2]
This compound: A Potent Jatrophane Diterpene P-gp Inhibitor
This compound is a jatrophane diterpene isolated from plants of the Euphorbia genus.[2] It has been identified as a highly potent inhibitor of P-gp.[2][4][5][6] Jatrophane diterpenes, as a class of natural products, have shown significant potential as P-gp modulators, and this compound is a standout member of this family.[1][7][8][9]
Mechanism of Action of this compound
The precise mechanism of action of this compound on P-gp is believed to involve direct interaction with the transporter, thereby inhibiting its efflux function. While detailed molecular studies on this compound are ongoing, the current understanding, based on structure-activity relationship studies of jatrophane diterpenes, points towards competitive or non-competitive inhibition at the substrate-binding site of P-gp.[1][7] This interaction prevents the binding and/or transport of chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxicity in MDR cancer cells.[2]
The proposed mechanism involves this compound binding to the drug-binding pocket of P-gp, which is located within the transmembrane domains of the protein. This binding is thought to allosterically modulate the ATPase activity of P-gp, which is essential for the transport cycle. Some P-gp inhibitors stimulate ATPase activity at low concentrations and inhibit it at higher concentrations, a biphasic response that has been observed for various phytoconstituents.[10] Other inhibitors may purely compete with the substrate for binding without being transported themselves. The increased lipophilicity and specific substitution patterns on the jatrophane scaffold are crucial for this interaction.[1]
Quantitative Data on P-gp Inhibition
| Compound | P-gp Substrate | Cell Line | Potency | Reference |
| This compound | Daunomycin | Not specified | At least 2-fold more potent than Cyclosporin A in inhibiting P-gp-mediated transport. | [2][4][6] |
| Cyclosporin A | Daunomycin | Not specified | Reference Inhibitor | [2] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize P-gp inhibitors like this compound.
Rhodamine 123 Accumulation Assay
This assay is a common method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR, CEM/ADR5000) and the parental sensitive cell line.
-
Rhodamine 123 solution.
-
This compound or other test compounds.
-
Verapamil or Cyclosporin A (positive control inhibitor).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis or larger flasks for flow cytometry) and allow them to adhere or reach a suitable density.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound, the positive control inhibitor, or vehicle control in serum-free medium for a specified time (e.g., 1 hour) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration (e.g., 1-5 µM) to all wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: Terminate the incubation by washing the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
Fluorescence Plate Reader: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the fluorescence of the lysate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis rate of P-gp in isolated membranes or purified protein preparations. P-gp substrates and some inhibitors can stimulate the ATPase activity of P-gp. This assay can determine whether a compound interacts with the ATPase domain of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 insect cells infected with a baculovirus expressing human P-gp).
-
ATP solution.
-
This compound or other test compounds.
-
Verapamil (positive control).
-
Assay buffer (containing MgCl2, EGTA, and a buffer like Tris-HCl).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., molybdate-based colorimetric reagents).
-
Spectrophotometer or plate reader.
Protocol:
-
Membrane Preparation: Prepare P-gp-rich membrane vesicles from a suitable expression system.
-
Reaction Setup: In a microplate, add the P-gp membranes, assay buffer, and various concentrations of this compound or control compounds.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagent for detecting the released inorganic phosphate. Allow the color to develop.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 600-800 nm) using a spectrophotometer or plate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the ATPase activity. Plot the ATPase activity against the compound concentration to determine the effect of this compound on P-gp's ATPase activity.
Conclusion
This compound is a potent P-glycoprotein inhibitor with significant potential for reversing multidrug resistance in cancer. Its mechanism of action is centered on the direct inhibition of the P-gp efflux pump, leading to the increased intracellular accumulation of chemotherapeutic agents. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel P-gp inhibitors. Further research, including molecular docking and detailed binding studies, will provide a more comprehensive understanding of the precise molecular interactions between this compound and P-glycoprotein, aiding in the development of more effective chemosensitizing agents for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators [iris.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Jatrophane Diterpenes with a Focus on Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the biosynthetic pathway of jatrophane diterpenes, a class of natural products with significant therapeutic potential. Particular attention is given to the proposed biosynthesis of Pepluanin A, a potent P-glycoprotein inhibitor isolated from Euphorbia peplus. This document synthesizes current knowledge, outlines plausible enzymatic steps, and provides detailed experimental methodologies relevant to the study of this intricate biosynthetic pathway.
Introduction to Jatrophane Diterpenes and this compound
Jatrophane diterpenes are a large and structurally diverse family of macrocyclic diterpenoids characterized by a 5/12-membered bicyclic core.[1] They are predominantly found in plants of the Euphorbiaceae family.[2] These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic properties.[2] A particularly promising therapeutic application of some jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents.[2][3]
This compound is a member of the pepluane subclass of jatrophane diterpenes, which are characterized by a rearranged jatrophane skeleton.[2] Isolated from Euphorbia peplus, this compound has demonstrated potent P-gp inhibitory activity, making it a valuable lead compound in the development of novel MDR modulators.[4] Understanding its biosynthesis is crucial for developing biotechnological production methods and for enabling the synthesis of novel analogs with improved therapeutic properties.
The General Biosynthetic Pathway of Jatrophane Diterpenes
The biosynthesis of all diterpenes, including jatrophanes, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants.[5][6] The formation of the characteristic jatrophane skeleton from GGPP is a multi-step process involving cyclization and rearrangement reactions catalyzed by two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[5]
Formation of the Casbene Precursor
The first committed step in the biosynthesis of many macrocyclic diterpenes in the Euphorbiaceae is the cyclization of GGPP to form casbene.[2] This reaction is catalyzed by a single enzyme, casbene synthase (CBS) .[2] The proposed mechanism involves the ionization of GGPP to form a geranylgeranyl cation, which then undergoes an intramolecular cyclization to form a cembranyl cation intermediate. A subsequent 1,11-cyclization and deprotonation yields the characteristic 14-membered ring of casbene with a cyclopropane ring.[2]
Formation of the Jatrophane Skeleton
The conversion of casbene to the jatrophane core is a less well-understood process but is thought to involve a series of oxidative modifications and rearrangements catalyzed by cytochrome P450 monooxygenases.[5] The currently accepted hypothesis suggests that casbene undergoes epoxidation and/or hydroxylation, followed by the opening of the cyclopropane ring and a subsequent transannular cyclization to form the characteristic 5/12-fused ring system of the jatrophane skeleton.[1]
Proposed Biosynthetic Pathway of this compound
The specific enzymatic steps leading from the generalized jatrophane skeleton to this compound have not yet been fully elucidated. However, based on the structure of this compound and known biochemical reactions, a plausible biosynthetic pathway can be proposed. This pathway involves the rearrangement of the jatrophane skeleton to the pepluane scaffold, followed by a series of specific hydroxylations and acylations.
Formation of the Pepluane Skeleton
The pepluane skeleton is considered a rearranged jatrophane.[2] The formation of the pepluane core likely involves an intramolecular cyclization or rearrangement of a suitably functionalized jatrophane precursor. This rearrangement could be catalyzed by a specific cytochrome P450 or another type of cyclase.
Tailoring Steps: Hydroxylations and Acylations
Following the formation of the pepluane skeleton, a series of tailoring reactions are required to produce this compound. These modifications include:
-
Hydroxylations: Specific cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at various positions on the pepluane core. The regioselectivity of these hydroxylations is a key factor in determining the final structure of the molecule.
-
Acylations: The hydroxyl groups are then esterified with acetyl and benzoyl moieties. These reactions are catalyzed by acyltransferases , which utilize acetyl-CoA and benzoyl-CoA as donor substrates, respectively. The specific acyltransferases involved in this compound biosynthesis have not yet been identified.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the enzymes involved in the biosynthesis of this compound. The data presented in Table 1 are representative values for related terpene synthases and cytochrome P450s and should be considered as a general reference for the expected catalytic efficiencies of the enzymes in the jatrophane pathway.
| Enzyme Class | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
| Terpene Synthase | GGPP | Diterpene olefin | 0.5 - 10 | 0.01 - 1.0 | General Literature |
| Cytochrome P450 | Diterpene | Hydroxylated Diterpene | 1 - 50 | 0.1 - 10 | General Literature |
| Acetyltransferase | Diterpenol | Acetylated Diterpene | 10 - 100 | 0.05 - 5.0 | General Literature |
Table 1: Representative kinetic parameters for enzyme classes involved in diterpenoid biosynthesis. These are general ranges and not specific to the this compound pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require the application of a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Isolation and Characterization of Jatrophane Diterpenes
Objective: To isolate and identify this compound and other related jatrophane diterpenes from Euphorbia peplus.
Methodology:
-
Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[7]
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HR-MS).[6][7]
Functional Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.
Methodology:
-
Gene Discovery: Candidate genes for terpene synthases, cytochrome P450s, and acyltransferases are identified from the transcriptome of Euphorbia peplus based on sequence homology to known enzymes.
-
Heterologous Expression: The candidate genes are cloned into expression vectors and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Enzyme Assays:
-
Terpene Synthase Assay: The recombinant enzyme is incubated with GGPP, and the reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cytochrome P450 Assay: The recombinant P450 is co-expressed with a P450 reductase in a microsomal preparation or whole-cell system. The enzyme is incubated with the putative substrate (e.g., casbene or a jatrophane intermediate) in the presence of NADPH. The products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acetyltransferase Assay: The recombinant enzyme is incubated with a hydroxylated jatrophane intermediate and acetyl-CoA. The formation of the acetylated product is monitored by LC-MS.
-
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the initial reaction rates at varying substrate concentrations.
Conclusion and Future Perspectives
The biosynthesis of jatrophane diterpenes, including this compound, is a complex and fascinating area of natural product chemistry. While the early steps of the pathway are relatively well-understood, the specific enzymes and mechanisms involved in the later stages of diversification and tailoring remain largely unknown. The proposed biosynthetic pathway for this compound provides a roadmap for future research in this area.
The functional characterization of the enzymes involved in this compound biosynthesis will be a critical step towards the development of biotechnological production platforms for this and other valuable jatrophane diterpenes. Such platforms could provide a sustainable and scalable source of these compounds for further preclinical and clinical development as novel therapeutics for the treatment of multidrug-resistant cancers and other diseases. The experimental protocols outlined in this whitepaper provide a solid foundation for researchers to undertake these important investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new jatrophane polyesters and antiproliferative constituents from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
Pepluanin A: A Potent Natural P-Glycoprotein Inhibitor and its Analogues
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pepluanin A is a naturally occurring jatrophane diterpene that has garnered significant interest within the scientific community for its potent biological activity. Isolated from plants of the Euphorbia genus, particularly Euphorbia peplus, this compound has demonstrated remarkable efficacy as a P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. The ability of this compound to modulate P-gp activity suggests its potential as a chemosensitizing agent in cancer therapy. This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of this compound, as well as the synthesis and structure-activity relationships of its analogues.
Natural Sources and Isolation of this compound
This compound is primarily isolated from the plant Euphorbia peplus, a member of the Euphorbiaceae family. This species is a rich source of structurally diverse diterpenoids, including a variety of jatrophanes. The isolation of this compound and its analogues typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.
General Isolation Protocol
While specific protocols may vary between research groups, a general methodology for the isolation of jatrophane diterpenes from Euphorbia peplus can be outlined as follows:
Caption: General workflow for the isolation and identification of this compound.
A patent for an industrial-scale extraction method for obtaining an antitumor extract from Euphorbia peplus describes a process involving reflux extraction with methanol or ethanol, followed by concentration, extraction, back-extraction, alkaline hydrolysis, and silica gel column chromatography[1].
Biological Activity of this compound: P-glycoprotein Inhibition
The primary mechanism of action of this compound is the inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. Overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR), which renders many chemotherapeutic drugs ineffective. This compound has been shown to be a potent inhibitor of P-gp-mediated drug transport, in some cases outperforming the well-known P-gp inhibitor Cyclosporin A by a factor of at least two[2].
Mechanism of P-glycoprotein Inhibition
The precise mechanism by which jatrophane diterpenes inhibit P-gp is an area of active research. It is believed that these compounds can interact with the transporter, potentially competing with chemotherapeutic drugs for binding to the drug-binding pocket or allosterically modulating the transporter's conformation and ATPase activity.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocol for P-glycoprotein Inhibition Assay
The P-gp inhibitory activity of this compound and its analogues is commonly assessed using in vitro cell-based assays. A widely used method is the rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.
Rhodamine 123 Accumulation Assay Protocol: [3][4]
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, K562/R7) and their parental sensitive cell lines are cultured under standard conditions.
-
Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound or its analogues) for a specified period (e.g., 1 hour).
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium at a final concentration of, for example, 5 µM, and incubated for a further period (e.g., 90 minutes).
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is calculated relative to a control (cells treated with rhodamine 123 alone). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analogues of this compound and Structure-Activity Relationship (SAR)
The synthesis of analogues of this compound is a key strategy for optimizing its P-gp inhibitory activity, improving its pharmacokinetic properties, and reducing potential toxicity. While the total synthesis of this compound is a complex challenge, the synthesis of its core structures and the modification of naturally isolated jatrophane diterpenes have provided valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Synthesis of this compound Analogues
The synthesis of the cyclopentane core of this compound has been reported, which is a significant step towards the total synthesis of the natural product and its analogues[5]. The synthesis of various jatrophane diterpenoid analogues has been achieved through the chemical modification of naturally occurring precursors[6]. These modifications often target the ester groups and hydroxyl groups on the jatrophane skeleton.
Structure-Activity Relationship (SAR)
Studies on a range of naturally occurring and semi-synthetic jatrophane diterpenes have revealed key structural features that are important for their P-gp inhibitory activity.
Caption: Key SAR points for jatrophane diterpene P-gp inhibitors.
The analysis of a series of jatrophane polyesters from Euphorbia dendroides highlighted the importance of the substitution pattern at positions 2, 3, and 5, suggesting this region is involved in binding to P-gp[7]. Another study on jatrophane diterpenoids from Pedilanthus tithymaloides and their derivatives further elucidated the SAR, identifying several potent MDR modulators[6].
Quantitative Data on P-gp Inhibition
The following table summarizes the P-gp inhibitory activities of this compound and some of its naturally occurring analogues. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the P-gp-mediated efflux.
| Compound | Natural Source | P-gp Inhibition IC50 (µM) | Reference |
| This compound | Euphorbia peplus | Reported to be at least 2-fold more potent than Cyclosporin A | [2] |
| Euphodendroidin D | Euphorbia dendroides | More potent than Cyclosporin A | [7] |
| Analogue 19 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.83 (MCF-7/ADR) | [6] |
| Analogue 25 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.91 (MCF-7/ADR) | [6] |
| Analogue 26 (from P. tithymaloides) | Pedilanthus tithymaloides (modified) | 0.76 (MCF-7/ADR) | [6] |
| Tariquidar (Reference) | Synthetic | 0.18 (MCF-7/ADR) | [6] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Conclusion and Future Directions
This compound and its analogues represent a promising class of natural product-derived P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells makes them valuable lead compounds for the development of novel chemosensitizing agents. Further research is warranted in several key areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound will be crucial for the generation of a wider range of analogues for comprehensive SAR studies and preclinical development.
-
Mechanism of Action: A more detailed understanding of the molecular interactions between this compound and P-glycoprotein will aid in the rational design of more potent and selective inhibitors.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most promising analogues.
-
Clinical Translation: Ultimately, the goal is to translate these promising preclinical findings into clinical applications to improve the outcomes for cancer patients with multidrug-resistant tumors.
The continued exploration of the rich chemical diversity of the Euphorbia genus, coupled with advances in synthetic chemistry and pharmacology, holds great promise for the development of new and effective therapies to combat multidrug resistance in cancer.
References
- 1. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of Pepluanin A, a potent jatrophane diterpene with significant activity in modulating multidrug resistance. The information presented here is compiled from the seminal work on its isolation and characterization, offering a core resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of high-resolution mass spectrometry and comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.75 | m | |
| 2 | 5.50 | d | 9.5 |
| 3 | 5.75 | d | 9.5 |
| 4 | 3.20 | m | |
| 5 | 5.90 | d | 10.0 |
| 7 | 5.60 | d | 4.0 |
| 8 | 4.40 | d | 4.0 |
| 9 | 5.25 | s | |
| 11 | 2.60 | m | |
| 12α | 1.80 | m | |
| 12β | 1.65 | m | |
| 13α | 2.10 | m | |
| 13β | 1.95 | m | |
| 14 | 5.80 | s | |
| 15 | 4.90 | s | |
| 16 | 1.20 | s | |
| 17α | 5.10 | s | |
| 17β | 5.00 | s | |
| 18 | 1.15 | d | 7.0 |
| 19 | 1.05 | s | |
| 20 | 0.95 | s | |
| OAc | 2.15, 2.10, 2.05, 2.00, 1.95 | s | |
| OBz | 8.05 (2H, d, 7.5), 7.60 (1H, t, 7.5), 7.45 (2H, t, 7.5) | ||
| ONic | 9.15 (1H, s), 8.75 (1H, d, 4.5), 8.30 (1H, d, 8.0), 7.40 (1H, dd, 8.0, 4.5) |
Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 45.1 |
| 2 | 78.2 |
| 3 | 79.8 |
| 4 | 48.5 |
| 5 | 72.1 |
| 6 | 138.5 |
| 7 | 74.3 |
| 8 | 75.1 |
| 9 | 83.5 |
| 10 | 130.2 |
| 11 | 42.3 |
| 12 | 25.4 |
| 13 | 38.7 |
| 14 | 73.8 |
| 15 | 85.2 |
| 16 | 28.1 |
| 17 | 114.5 |
| 18 | 15.8 |
| 19 | 22.7 |
| 20 | 29.5 |
| OAc (C=O) | 170.5, 170.4, 170.2, 170.0, 169.8 |
| OAc (CH₃) | 21.5, 21.3, 21.2, 21.0, 20.8 |
| OBz (C=O) | 165.8 |
| OBz (C-1') | 130.5 |
| OBz (C-2',6') | 129.8 |
| OBz (C-3',5') | 128.5 |
| OBz (C-4') | 133.2 |
| ONic (C=O) | 164.5 |
| ONic (C-2') | 153.5 |
| ONic (C-3') | 125.5 |
| ONic (C-4') | 137.2 |
| ONic (C-5') | 123.5 |
| ONic (C-6') | 150.8 |
Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-FABMS | Positive | [M+H]⁺ 822.3362 | C₄₃H₅₂NO₁₅ |
Data sourced from Corea G, et al. J Med Chem. 2004;47(4):988-992.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
2.1 Isolation and Purification
This compound was isolated from the whole plant of Euphorbia peplus L. The dried and powdered plant material was extracted with methanol, and the resulting extract was partitioned between hexane, chloroform, and methanol-water. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative and analytical High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
2.2 NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CHCl₃: δ 7.26 ppm).
-
¹³C NMR: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δ 77.0 ppm).
-
2D NMR: Standard Bruker pulse programs were used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which were crucial for the complete assignment of the structure.
2.3 Mass Spectrometry
-
Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a Finnigan MAT 95 spectrometer.
-
Matrix: A suitable matrix, such as m-nitrobenzyl alcohol (NBA), was used to facilitate ionization.
-
Analysis: The instrument was operated in positive ion mode to observe the protonated molecular ion [M+H]⁺, allowing for the determination of the elemental composition.
Visualization of Methodologies
3.1 Workflow for Natural Product Characterization
The following diagram illustrates the general workflow employed for the isolation and structural elucidation of this compound.
Unveiling the Jatrophane Skeleton of Pepluanin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a complex jatrophane diterpene isolated from the petty spurge Euphorbia peplus, has garnered significant attention within the scientific community for its potent biological activity. This technical guide provides an in-depth exploration of the core jatrophane skeleton of this compound, its structural elucidation, and its notable function as a modulator of multidrug resistance. Jatrophane diterpenoids are characterized by a unique bicyclic[1][2] core structure, and this compound stands out as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux in cancer cells.[3] This document serves as a comprehensive resource, detailing the quantitative data, experimental protocols, and logical workflows essential for understanding this promising natural product.
Quantitative Data
The structural characterization of this compound is underpinned by precise spectroscopic and spectrometric data. The following tables summarize the key quantitative information obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.86 g/mol |
| CAS Number | 670257-89-3 |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
Comprehensive ¹H and ¹³C NMR data for this compound are essential for its structural confirmation. While the definitive spectral data is found in the primary literature, the following represents a placeholder for the expected chemical shifts for the jatrophane core and its substituents based on related compounds. Access to the full publication by Corea et al. (2004) is recommended for the complete and verified dataset.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| ... | ... | ... |
Experimental Protocols
Isolation of this compound from Euphorbia peplus
The isolation of this compound and other jatrophane diterpenes from Euphorbia peplus is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:
-
Plant Material Collection and Extraction:
-
Fresh aerial parts of Euphorbia peplus are collected and air-dried.
-
The dried plant material is then powdered and extracted exhaustively with a suitable solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction containing the jatrophane diterpenes (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Fractions rich in diterpenoids are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as methanol/water or acetonitrile/water, to isolate pure this compound.
-
P-glycoprotein (P-gp) Mediated Daunomycin Transport Assay
The inhibitory effect of this compound on P-gp-mediated drug efflux is commonly assessed using a fluorescent substrate like daunomycin in a cell-based assay.
-
Cell Culture:
-
A multidrug-resistant cancer cell line overexpressing P-gp (e.g., K562/ADR or a transfected cell line) and its corresponding parental sensitive cell line are cultured under standard conditions (37°C, 5% CO₂).
-
-
Daunomycin Accumulation Assay:
-
Cells are harvested and washed with a suitable buffer (e.g., PBS).
-
The cells are then pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil or cyclosporin A as a positive control) for a specific duration.
-
Daunomycin, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for a defined period to allow for cellular uptake and efflux.
-
The incubation is stopped by placing the cells on ice and washing them with ice-cold buffer to remove extracellular daunomycin.
-
-
Fluorescence Measurement:
-
The intracellular accumulation of daunomycin is quantified by measuring its fluorescence using a flow cytometer or a fluorescence plate reader.
-
An increase in intracellular daunomycin fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the control (cells treated with daunomycin alone) or as IC₅₀ values, representing the concentration of this compound required to achieve 50% inhibition of P-gp activity. This compound has been reported to be at least twice as potent as cyclosporin A in this assay.[3]
-
Visualizations
Structure Elucidation Workflow
The determination of the complex structure of a natural product like this compound follows a logical and systematic workflow, integrating various spectroscopic and spectrometric techniques.
Caption: Workflow for the structure elucidation of this compound.
P-glycoprotein Efflux Mechanism and Inhibition
P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of substrates, including chemotherapeutic drugs, out of the cell, leading to multidrug resistance. This compound acts as an inhibitor of this process.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
References
Initial Biological Activity Screening of Pepluanin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, with a primary focus on its role as a modulator of multidrug resistance (MDR). This document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes the key mechanisms and workflows to support further research and development efforts. While specific IC50 values for cytotoxicity across multiple cell lines are not widely published, existing data robustly establishes this compound as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter in drug-resistant cancers.
P-glycoprotein (P-gp) Inhibition Activity
The primary biological activity identified for this compound is its potent inhibition of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump responsible for the multidrug resistance (MDR) phenotype in many cancer types.
Quantitative Data Summary
While a comprehensive table of IC50 values for this compound's P-gp inhibition across various cell lines and substrates is not available in the public domain, key findings from initial screenings have demonstrated its exceptional potency.
| Assay | Key Finding | Reference Compound | Source |
| Daunomycin Efflux Inhibition | At least 2-fold more active in inhibiting P-gp mediated daunomycin transport | Cyclosporin A | [1] |
This data highlights this compound as one of the most potent naturally derived P-gp inhibitors discovered to date.
Experimental Protocol: Rhodamine 123 Efflux Assay
The Rhodamine 123 efflux assay is a common method to determine the P-gp inhibitory activity of a test compound.
Principle: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to an intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, KB-V1) and the corresponding parental sensitive cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (or other test compounds) at various concentrations.
-
Verapamil or Cyclosporin A (positive control inhibitors).
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates and culture until they reach 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control inhibitors in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C.
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed medium (with or without the test compound, depending on the experimental design) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, wash with cold PBS, and resuspend in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The percentage of inhibition is calculated relative to the control (cells treated with Rhodamine 123 only). IC50 values can be determined by plotting the percentage of inhibition against the concentration of this compound.
Cytotoxicity Screening
The cytotoxic potential of a new compound is a critical parameter in its initial biological screening.
Quantitative Data Summary
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest.
-
This compound at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism
This compound's primary known mechanism of action is the inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this mechanism.
Experimental Workflow for Initial Biological Screening
The following diagram outlines a typical workflow for the initial biological activity screening of a natural product like this compound.
Conclusion and Future Directions
The initial biological screening of this compound has identified it as a highly potent inhibitor of the P-glycoprotein efflux pump, suggesting its potential as a multidrug resistance reversal agent in cancer therapy. While its efficacy in inhibiting daunomycin efflux surpasses that of Cyclosporin A, a comprehensive quantitative analysis of its cytotoxicity against a broad panel of cancer cell lines and its specific IC50 for P-gp inhibition remains to be fully elucidated.
Future research should focus on:
-
Quantitative Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse range of cancer cell lines to understand its potency and selectivity.
-
In-depth Mechanistic Studies: Investigating the precise molecular interactions between this compound and P-glycoprotein and exploring other potential intracellular targets and signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the ability of this compound to reverse multidrug resistance and enhance the efficacy of conventional chemotherapeutic agents in animal models.
A thorough understanding of these aspects will be crucial for the further development of this compound as a potential therapeutic agent.
References
The Role of Pepluanin A in Inhibiting Daunomycin Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Daunomycin, an anthracycline antibiotic, is a well-known substrate of P-gp. The discovery and development of potent P-gp inhibitors are, therefore, of critical interest in oncology to overcome MDR. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a promising natural compound with potent P-gp inhibitory activity.[1] This technical guide provides a comprehensive overview of the role of this compound in inhibiting daunomycin transport, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant cellular signaling pathways.
Quantitative Analysis of P-glycoprotein Inhibition
| Compound | Cell Line | Substrate | IC50 / EC50 | Reference |
| Euphodendroidin D | P-gp overexpressing | Daunomycin | >2-fold more potent than Cyclosporin A | [2] |
| Jatrophane Diterpenes (unspecified) | MDR Mouse Lymphoma | Rhodamine-123 | FAR = 12.1 - 72.9 at 20-60 µM | |
| Jatrophane Diterpenes (unspecified) | Human Colon Adenocarcinoma | Rhodamine-123 | FAR = 5.1 - 5.5 at 20 µM |
FAR: Fluorescence Activity Ratio, a measure of MDR reversal activity.
Mechanism of Action
This compound, as a jatrophane diterpene, is believed to exert its inhibitory effect on daunomycin transport through direct interaction with P-glycoprotein. The proposed mechanism of action involves competitive inhibition, where this compound binds to the drug-binding site(s) on P-gp, thereby preventing the binding and subsequent efflux of daunomycin.
Furthermore, studies on related jatrophane diterpenes suggest that these compounds can stimulate the ATPase activity of P-gp.[3] This may seem counterintuitive for an inhibitor; however, it is a known phenomenon for some P-gp modulators. The binding of the inhibitor to the transporter can induce a conformational change that leads to ATP hydrolysis, but without effective transport of the inhibitor itself. This futile cycling of ATP hydrolysis can effectively tie up the transporter, preventing it from effluxing other substrates like daunomycin.
Signaling Pathway Involvement
Recent research on jatrophane diterpenes has implicated the PI3K/NF-κB signaling pathway in their mechanism of action.[3] It is hypothesized that this compound may also modulate this pathway, leading to a downstream reduction in P-gp expression and function, although direct evidence for this compound is still emerging.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on daunomycin transport.
Daunomycin Accumulation Assay
This assay measures the intracellular accumulation of daunomycin in cancer cells overexpressing P-gp, in the presence and absence of an inhibitor.
Materials:
-
MDR cancer cell line (e.g., K562/R7, human leukemic cells) and its parental sensitive cell line.
-
Daunomycin hydrochloride.
-
This compound.
-
Cyclosporin A (positive control).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed the MDR and parental cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-incubate the cells with various concentrations of this compound or Cyclosporin A in serum-free medium for 1 hour at 37°C.
-
Add daunomycin to a final concentration of 5 µM and incubate for an additional 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular daunomycin.
-
Trypsinize the cells and resuspend them in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of daunomycin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.
-
Quantify the mean fluorescence intensity to determine the intracellular daunomycin concentration. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis rate of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus carrying the human MDR1 cDNA).
-
This compound.
-
Verapamil (positive control for stimulation).
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor).
-
ATP.
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay).
Protocol:
-
Incubate P-gp-rich membrane vesicles (5-10 µg of protein) with various concentrations of this compound or verapamil in the ATPase assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 5% SDS.
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
To determine the P-gp-specific ATPase activity, perform parallel reactions in the presence of 1 mM Na3VO4 and subtract this value from the total ATPase activity. An increase in Pi production in the presence of this compound suggests stimulation of P-gp's ATPase activity.
Visualizations
P-glycoprotein Mediated Daunomycin Efflux
Caption: P-gp utilizes ATP hydrolysis to actively transport daunomycin out of the cell.
Inhibition of Daunomycin Transport by this compound
Caption: this compound competitively binds to P-gp, blocking daunomycin efflux.
Proposed Signaling Pathway for P-gp Regulation by Jatrophane Diterpenes
Caption: Proposed inhibition of the PI3K/NF-κB pathway by this compound, reducing P-gp expression.
Conclusion
This compound stands out as a highly potent, naturally derived inhibitor of P-gp-mediated daunomycin transport. Its mechanism of action likely involves both direct competitive inhibition of the P-gp transporter and potential modulation of the PI3K/NF-κB signaling pathway, which regulates P-gp expression. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other jatrophane diterpenes as promising agents to combat multidrug resistance in cancer chemotherapy. Further research is warranted to fully elucidate the clinical potential of this compound as a chemosensitizer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro P-glycoprotein Inhibition Assay Using Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2] Its function as an efflux pump can reduce the intracellular concentration and efficacy of various therapeutic agents.[1][2] Consequently, the identification and characterization of P-gp inhibitors is a critical area of research in drug development and cancer therapy. Natural products are a promising source of new P-gp inhibitors.[3] Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has been identified as a potent P-gp inhibitor.[4][5] This document provides a detailed protocol for an in vitro P-glycoprotein inhibition assay using this compound, employing the widely used Calcein-AM assay.
Principle of the Calcein-AM Assay
The Calcein-AM assay is a rapid, sensitive, and high-throughput method for assessing P-gp activity.[5][6] The principle of the assay is based on the differential transport of the fluorescent dye Calcein-AM in cells with and without P-gp activity.
Calcein-AM is a non-fluorescent, lipophilic compound that can readily diffuse across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and hydrophilic molecule, calcein. In cells lacking significant P-gp activity, calcein is retained, and the cells exhibit strong green fluorescence. However, in cells overexpressing P-gp, the non-fluorescent Calcein-AM is recognized as a substrate and actively effluxed from the cell before it can be hydrolyzed. This results in significantly lower intracellular fluorescence.
P-gp inhibitors, such as this compound, will block the efflux of Calcein-AM, leading to its intracellular accumulation and subsequent hydrolysis to fluorescent calcein. The increase in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.
Quantitative Data Summary
While a specific IC50 value for this compound in a Calcein-AM assay has not been reported, its potency has been compared to the well-characterized P-gp inhibitor, Cyclosporin A. It has been demonstrated that this compound is at least twice as effective as Cyclosporin A in inhibiting the P-gp-mediated efflux of daunomycin, a substrate commonly used in P-gp inhibition studies.[4][5][7] Based on a reported IC50 value for Cyclosporin A in a doxorubicin (a closely related anthracycline to daunomycin) transport assay, an estimated IC50 for this compound can be calculated.[2][8]
| Compound | P-gp Substrate Used in Primary Study | Reported IC50 of Control | Potency of this compound Relative to Control | Estimated IC50 of this compound |
| This compound | Daunomycin/Doxorubicin | 3.66 µM (Cyclosporin A)[8] | ≥ 2-fold more potent[4] | ≤ 1.83 µM |
| Cyclosporin A | Doxorubicin | 3.66 µM[8] | - | 3.66 µM |
| Verapamil (Positive Control) | Not Applicable | Typically 1-10 µM | - | 1-10 µM |
Note: The estimated IC50 for this compound is calculated based on its reported relative potency to Cyclosporin A in a daunomycin/doxorubicin efflux assay. This value should be confirmed experimentally using the Calcein-AM assay.
Experimental Protocol: In Vitro P-glycoprotein Inhibition Assay using Calcein-AM
This protocol is designed for a 96-well plate format and detection using a fluorescence plate reader.
Materials and Reagents
-
Cell Lines:
-
A P-gp overexpressing cell line (e.g., K562/MDR, MCF-7/ADR).
-
The corresponding parental, non-resistant cell line (e.g., K562, MCF-7) as a negative control.
-
-
Compounds:
-
This compound (to be dissolved in an appropriate solvent, e.g., DMSO).
-
Verapamil or Cyclosporin A (as a positive control for P-gp inhibition).
-
-
Reagents:
-
Calcein-AM (acetoxymethyl ester).
-
Cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trypsin-EDTA for adherent cells.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
-
Equipment:
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
Laminar flow hood.
-
96-well black, clear-bottom microplates.
-
Multichannel pipette.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro P-glycoprotein inhibition assay using Calcein-AM.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the P-gp overexpressing and parental cell lines in their recommended growth medium until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells (using trypsin for adherent cells) and prepare a single-cell suspension in fresh, pre-warmed culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate for at least 2-4 hours (for suspension cells) or overnight (for adherent cells) to allow for cell attachment and recovery.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control (e.g., 10 mM Verapamil or Cyclosporin A in DMSO).
-
Perform serial dilutions of the this compound and positive control stocks in culture medium to achieve a range of final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
-
-
Compound Incubation:
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compounds to the wells containing the cell suspension.
-
Add 100 µL of the prepared compound dilutions (this compound, positive control, vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
Calcein-AM Loading:
-
Prepare a Calcein-AM working solution (e.g., 1 µM) in pre-warmed, serum-free culture medium or PBS. Protect the solution from light.
-
After the compound incubation, add 50 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C in the dark for 30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Calcein-AM and stop the efflux.
-
After the final wash, add 100 µL of cold PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis
-
Calculate the Percent Inhibition:
-
The percentage of P-gp inhibition can be calculated using the following formula:
Where:
-
F_test is the fluorescence intensity of the P-gp overexpressing cells treated with the test compound (this compound).
-
F_mdr is the fluorescence intensity of the vehicle-treated P-gp overexpressing cells (negative control).
-
F_parental is the fluorescence intensity of the vehicle-treated parental cells (representing 100% inhibition).
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of P-gp activity.
-
P-glycoprotein Inhibition Signaling Pathway
Caption: Mechanism of P-gp inhibition by this compound in the Calcein-AM assay.
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of P-glycoprotein inhibition by this compound using the Calcein-AM assay. This method offers a reliable and efficient means to quantify the inhibitory potential of test compounds and is a valuable tool for researchers in drug discovery and development. The provided data and protocols can serve as a foundation for further investigation into the P-gp inhibitory properties of this compound and other natural products.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of cyclosporin analogues and FK506 on transcellular transport of daunorubicin and vinblastine via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Inhibitory Effects of a Cyclosporin Derivative, SDZ PSC 833, on Transport of Doxorubicin and Vinblastine via Human P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reversing Multidrug Resistance with Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] Natural products have emerged as a promising source of compounds capable of reversing MDR.[3][4][5] This document provides detailed application notes and experimental protocols for investigating the potential of a putative compound, "Pepluanin A," as an agent to reverse multidrug resistance. The methodologies outlined below are based on established techniques for characterizing inhibitors of ABC transporters and assessing the reversal of MDR in cancer cell lines.
Introduction to Multidrug Resistance and Reversal Agents
Cancer cell resistance to a multitude of structurally and functionally diverse chemotherapeutic agents is a phenomenon known as multidrug resistance (MDR).[1] The primary molecular basis for MDR is the overexpression of ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as ATP-dependent efflux pumps, actively removing cytotoxic drugs from the intracellular environment and preventing them from reaching their therapeutic targets.[2][6]
Natural products, such as flavonoids, alkaloids, and terpenoids, have been extensively studied for their ability to modulate MDR.[3][7] These compounds can reverse MDR by directly inhibiting the function of ABC transporters, downregulating their expression, or by modulating signaling pathways that regulate transporter expression and activity.[3][8] The investigation of novel natural compounds for MDR reversal holds significant promise for improving the efficacy of existing cancer therapies.
Characterization of this compound as an MDR Reversal Agent
The following sections outline a comprehensive experimental workflow to characterize the efficacy and mechanism of action of this compound in reversing multidrug resistance.
In Vitro Models for MDR Research
The selection of appropriate cell line models is critical for studying MDR. A common approach involves using a drug-sensitive parental cell line and its drug-resistant counterpart, which overexpresses a specific ABC transporter.
Table 1: Recommended Cell Line Models for MDR Studies
| Parental Cell Line | Resistant Cell Line | Overexpressed Transporter | Common Chemotherapeutic Resistance |
| SW620 | SW620/Ad300 | ABCB1 (P-glycoprotein) | Paclitaxel, Doxorubicin, Vincristine |
| HEK293 | HEK/ABCB1 | ABCB1 (P-glycoprotein) | Paclitaxel, Doxorubicin, Vincristine |
| KB-3-1 | KB-C2 | ABCB1 (P-glycoprotein) | Paclitaxel, Doxorubicin, Vincristine |
| NCI/ADR-RES | MCF-7 (Sensitive) | ABCB1 (P-glycoprotein) | Doxorubicin, Vinblastine |
Note: The selection of cell lines should be based on the specific research question and the ABC transporter of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with conventional chemotherapeutic drugs in both drug-sensitive and drug-resistant cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a chemotherapeutic agent (e.g., Paclitaxel), or a combination of both. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.
Table 2: Example Data Presentation for Cytotoxicity Assay
| Cell Line | Treatment | IC50 (µM) | Reversal Fold |
| SW620 | Paclitaxel | 0.01 | - |
| SW620/Ad300 | Paclitaxel | 6.70 | - |
| SW620/Ad300 | Paclitaxel + 1 µM this compound | 0.31 | 21.6 |
| SW620/Ad300 | Paclitaxel + 3 µM this compound | 0.085 | 78.8 |
Drug Accumulation and Efflux Assays
Objective: To determine if this compound inhibits the efflux function of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs.
Protocol: Rhodamine 123 or Calcein-AM Accumulation Assay
-
Cell Preparation: Harvest and resuspend cells in phenol red-free medium.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., Verapamil, Cyclosporine A) for 30-60 minutes at 37°C.[8][9]
-
Substrate Addition: Add a fluorescent substrate of the ABC transporter, such as Rhodamine 123 or Calcein-AM, and incubate for an additional 30-60 minutes.
-
Flow Cytometry Analysis: Wash the cells with ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux function.
Table 3: Example Data for Drug Accumulation Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| KB-C2 | Control | 100 | - |
| KB-C2 | 3 µM Verapamil | 550 | 450% |
| KB-C2 | 3 µM this compound | 480 | 380% |
| KB-C2 | 5 µM this compound | 620 | 520% |
ATPase Activity Assay
Objective: To determine if this compound interacts with the ATP-binding site of the ABC transporter, thereby modulating its ATPase activity.
Protocol: P-gp ATPase Assay
-
Membrane Vesicle Preparation: Use commercially available membrane vesicles prepared from cells overexpressing the ABC transporter of interest.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with various concentrations of this compound in the presence or absence of a known ATPase stimulator (e.g., Verapamil).
-
ATP Addition: Initiate the reaction by adding Mg-ATP.
-
Inorganic Phosphate Detection: After incubation, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: An increase or decrease in Pi production in the presence of this compound indicates modulation of the transporter's ATPase activity.[8]
Table 4: Example Data for ATPase Activity Assay
| This compound Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |
| 0.1 | 110 | 95 |
| 1 | 150 | 70 |
| 10 | 180 | 50 |
Western Blot Analysis
Objective: To investigate if this compound treatment alters the expression level of the ABC transporter protein.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for 24, 48, and 72 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the ABC transporter (e.g., anti-P-gp antibody) and a loading control (e.g., anti-β-actin antibody).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative expression level of the transporter protein. A decrease in protein expression would suggest that this compound may act by downregulating the transporter.[8]
Visualizing Mechanisms and Workflows
Signaling Pathways in Multidrug Resistance
The expression and function of ABC transporters are regulated by various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[10] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
Caption: Potential mechanisms of this compound in reversing MDR.
Experimental Workflow for Characterizing this compound
A structured workflow is essential for the systematic evaluation of a novel MDR reversal agent.
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of MDR Reversal
The core principle of MDR reversal is to increase the intracellular concentration of chemotherapeutic drugs to a level that induces cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products for combating multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Pepluanin A in Combination Chemotherapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound has demonstrated a high potency in inhibiting P-gp-mediated drug transport, in some cases outperforming established inhibitors like cyclosporin A. This activity presents a compelling rationale for its use in combination with conventional chemotherapy drugs that are known P-gp substrates, such as paclitaxel and doxorubicin, to overcome MDR and enhance their anticancer effects.
These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with chemotherapy. The following sections detail the underlying mechanisms, provide hypothetical data representations, and offer robust experimental protocols for in vitro evaluation.
Mechanism of Action: Overcoming Multidrug Resistance
The primary mechanism by which this compound is proposed to enhance the efficacy of chemotherapy is through the direct inhibition of P-glycoprotein. By binding to P-gp, this compound competitively or non-competitively blocks the efflux of co-administered chemotherapy drugs. This leads to an increased intracellular accumulation of the cytotoxic agent, allowing it to reach and maintain concentrations sufficient to induce cell death pathways, such as apoptosis.
Many common and effective chemotherapy drugs, including taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), are substrates of P-gp. Resistance to these drugs is frequently associated with the overexpression of P-gp in tumor cells. By combining these agents with this compound, it is hypothesized that their cytotoxic activity can be restored in resistant cancer cell lines.
Data Presentation: Hypothetical Synergy Analysis
The following tables provide examples of how quantitative data from combination studies with this compound could be structured. These tables are for illustrative purposes and the values presented are hypothetical.
Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel and Doxorubicin in P-gp Overexpressing Cancer Cell Lines with and without this compound.
| Cell Line | Chemotherapy Drug | IC50 (nM) - Alone | IC50 (nM) - with this compound (1 µM) | Fold-Sensitization |
| OVCAR8-PTX | Paclitaxel | 150 | 12 | 12.5 |
| MCF-7/ADR | Doxorubicin | 2500 | 150 | 16.7 |
| A549/Abr | Paclitaxel | 1300 | 90 | 14.4 |
| K562/Dox | Doxorubicin | 60000 | 4000 | 15.0 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Fold-sensitization is calculated as the ratio of IC50 (Alone) / IC50 (with this compound).
Table 2: Combination Index (CI) Values for this compound with Paclitaxel and Doxorubicin.
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| OVCAR8-PTX | This compound + Paclitaxel | 0.50 | 0.65 | Synergy |
| 0.75 | 0.52 | Strong Synergy | ||
| 0.90 | 0.41 | Strong Synergy | ||
| MCF-7/ADR | This compound + Doxorubicin | 0.50 | 0.70 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.45 | Strong Synergy |
The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound with chemotherapy drugs.
Protocol 1: In Vitro P-glycoprotein Inhibition Assessment using Rhodamine 123 Accumulation Assay
This assay is designed to determine the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and its parental sensitive cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound.
-
Rhodamine 123.
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well black, clear-bottom plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare solutions of the positive control inhibitor (e.g., 50 µM Verapamil).
-
Pre-incubation with Inhibitors: Remove the culture medium from the wells and wash the cells once with warm PBS. Add 100 µL of the prepared this compound or control inhibitor solutions to the respective wells. Incubate for 1 hour at 37°C.
-
Rhodamine 123 Addition: Add 10 µL of Rhodamine 123 solution to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium containing the compounds and rhodamine 123. Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the control wells (cells treated with rhodamine 123 only). Plot the percentage of rhodamine 123 accumulation against the concentration of this compound to determine the EC50 value (the concentration that causes 50% of the maximum increase in accumulation).
Protocol 2: Bidirectional Transport Assay in Caco-2 Cells
This assay evaluates the effect of this compound on the transport of a P-gp substrate (e.g., a chemotherapy drug) across a polarized monolayer of Caco-2 cells, which endogenously express P-gp.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).
-
Complete cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound.
-
P-gp substrate chemotherapy drug (e.g., [3H]-paclitaxel or doxorubicin).
-
Scintillation cocktail and counter (for radiolabeled compounds) or LC-MS/MS system.
-
Transepithelial Electrical Resistance (TEER) meter.
Procedure:
-
Caco-2 Monolayer Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. Monitor monolayer integrity by measuring TEER values.
-
Compound Preparation: Prepare solutions of the chemotherapy drug in transport buffer, with and without a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the chemotherapy drug solution (with or without this compound) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the chemotherapy drug solution (with or without this compound) to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
At the same specified time points, collect samples from the apical chamber and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the chemotherapy drug in the collected samples using liquid scintillation counting or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of the drug.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B).
-
A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Protocol 3: In Vitro Cytotoxicity and Synergy Analysis
This protocol determines the cytotoxic effects of this compound in combination with a chemotherapy drug and quantifies the nature of the interaction (synergy, additivity, or antagonism).
Materials:
-
P-gp overexpressing cancer cell line.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapy drug (e.g., paclitaxel, doxorubicin).
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
96-well clear microplates.
-
Microplate reader.
-
Software for Combination Index (CI) calculation (e.g., CompuSyn).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow to adhere overnight.
-
Single-Agent IC50 Determination:
-
Treat cells with serial dilutions of this compound alone and the chemotherapy drug alone.
-
Incubate for 72 hours.
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 for each compound individually.
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a checkerboard (matrix) format with varying concentrations of both drugs.
-
Treat cells with the drug combinations for 72 hours.
-
-
Cell Viability Assessment: Determine cell viability for the combination treatments.
-
Synergy Analysis:
-
Use the dose-response data from the single-agent and combination treatments to calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software like CompuSyn.
-
Generate Fa-CI plots (Fraction affected vs. CI) and isobolograms to visualize the drug interaction over a range of effect levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated chemosensitization.
Caption: Apoptotic pathways induced by paclitaxel and doxorubicin.
Caption: Workflow for in vitro evaluation of this compound combinations.
Application Notes and Protocols: Pepluanin A in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels.[1][2][3] Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a potent inhibitor of P-glycoprotein.[4][5][6] These application notes provide a comprehensive overview of the use of this compound to reverse MDR in cancer cell lines, including detailed experimental protocols and data presentation formats.
Mechanism of Action
This compound exerts its effects by directly inhibiting the function of the P-glycoprotein (P-gp/ABCB1) efflux pump.[4][5][6] By binding to P-gp, this compound competitively or non-competitively blocks the transporter's ability to expel chemotherapeutic drugs from the cancer cell.[7] This inhibition leads to an increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic efficacy in resistant cells.[8] Notably, this compound has been shown to be at least twice as potent as the well-known P-gp inhibitor, Cyclosporin A, in blocking the transport of the P-gp substrate daunomycin.[4][5][6]
Data Presentation
The following tables are templates for summarizing the quantitative data from experiments evaluating the efficacy of this compound. Due to the limited availability of specific published data for this compound, these tables are presented with hypothetical, yet realistic, values for illustrative purposes.
Table 1: Cytotoxicity of this compound and Doxorubicin in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (nM) ± SD | Resistance Factor |
| A2780 (Sensitive) | Doxorubicin | 150 ± 12 | 1.0 |
| This compound | > 10,000 | N/A | |
| A2780/ADR (Resistant) | Doxorubicin | 4,500 ± 250 | 30.0 |
| This compound | > 10,000 | N/A |
IC₅₀ is the half-maximal inhibitory concentration. The resistance factor is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the sensitive parent cell line.
Table 2: Reversal of Doxorubicin Resistance by this compound in A2780/ADR Cells
| Doxorubicin (nM) | This compound (nM) | Cell Viability (%) ± SD | Fold Reversal |
| 4,500 | 0 | 50.0 ± 4.5 | 1.0 |
| 4,500 | 100 | 35.2 ± 3.1 | 1.4 |
| 4,500 | 500 | 15.8 ± 2.5 | 3.2 |
| 4,500 | 1000 | 8.2 ± 1.9 | 6.1 |
Fold reversal is a measure of how many times the IC₅₀ of the chemotherapeutic agent is reduced in the presence of the resistance modulator.
Table 3: Effect of this compound on Intracellular Rhodamine 123 Accumulation in A2780/ADR Cells
| Treatment | Concentration (nM) | Mean Fluorescence Intensity ± SD | Fold Increase in Accumulation |
| Control | 0 | 100 ± 8 | 1.0 |
| This compound | 100 | 250 ± 20 | 2.5 |
| 500 | 680 ± 55 | 6.8 | |
| 1000 | 1,250 ± 110 | 12.5 | |
| Verapamil (Positive Control) | 5000 | 1,100 ± 90 | 11.0 |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the IC₅₀ values of chemotherapeutic agents in the presence and absence of this compound.[1][5][9][10]
Materials:
-
Resistant and sensitive cancer cell lines (e.g., A2780 and A2780/ADR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in the culture medium.
-
For cytotoxicity of this compound alone, add varying concentrations of this compound to the cells.
-
For reversal experiments, add a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
P-glycoprotein Efflux Pump Activity (Rhodamine 123 Accumulation Assay)
This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[4][6][8][11][12]
Materials:
-
P-gp overexpressing cells (e.g., A2780/ADR)
-
Culture medium
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer (if using a plate reader) or detach the cells with trypsin (for flow cytometry).
-
Measure the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader (excitation/emission ~485/529 nm).
-
Quantify the increase in fluorescence intensity relative to the untreated control.
P-glycoprotein Expression (Western Blotting)
This protocol determines if this compound alters the protein expression level of P-gp/ABCB1.[3][13][14][15]
Materials:
-
Resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCB1/P-gp (e.g., clone C219 or JSB1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for 24, 48, or 72 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Probe the same membrane for the loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Rhodamine 123 Accumulation Assay Workflow.
Caption: Regulation of ABCB1/P-gp Expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is P-Glycoprotein Functionally Expressed in the Limiting Membrane of Endolysosomes? A Biochemical and Ultrastructural Study in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Pepluanin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a crucial protein in the development of multidrug resistance (MDR) in cancer cells.[1][2] The ability of this compound to modulate P-gp activity suggests its potential as an adjuvant in chemotherapy to overcome drug resistance. These application notes provide detailed protocols for a panel of assays to characterize the activity of this compound, focusing on its P-gp inhibitory effects, cytotoxic properties, and its impact on apoptosis.
P-glycoprotein (P-gp) Inhibition Assays
P-gp is an ATP-dependent efflux pump that transports a wide range of xenobiotics, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and efficacy.[3] Assays to measure P-gp inhibition are central to characterizing the activity of this compound.
Rhodamine 123 Accumulation Assay (Fluorescent Substrate Efflux)
Principle: This assay quantifies the inhibition of P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out. P-gp inhibitors like this compound will block this efflux, leading to an increase in intracellular fluorescence.[4][5][6]
Experimental Protocol:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., MCF7/ADR, K562/MDR) and the parental, drug-sensitive cell line (e.g., MCF7, K562) in 96-well black, clear-bottom plates at a density of 5 x 104 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a suitable buffer (e.g., PBS or phenol red-free medium) to obtain a range of working concentrations. Include a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.[4]
-
Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the different concentrations of this compound or control compounds to the wells.
-
Rhodamine 123 Incubation: Add Rhodamine 123 to each well at a final concentration of 5 µM. Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes, protected from light.[4][7]
-
Termination and Washing: After incubation, aspirate the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[8]
Data Presentation:
| Compound | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % Increase in Accumulation |
| Untreated Control | - | 0% | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Verapamil (Positive Control) | 10 |
IC50 Determination: The half-maximal inhibitory concentration (IC50) for P-gp activity can be determined by non-linear regression analysis of the concentration-response curve for the increase in Rhodamine 123 accumulation.[4][6]
Experimental Workflow:
Caption: Workflow for the Rhodamine 123 accumulation assay.
Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. P-gp actively transports Calcein-AM out of the cell before it can be cleaved. Inhibition of P-gp by this compound will lead to increased intracellular accumulation of Calcein-AM, resulting in a higher fluorescent signal from the cleaved calcein.[9][10]
Experimental Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells at a concentration of 1 x 106 cells/mL in a suitable buffer.
-
Compound Incubation: In a 96-well plate, incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25 µM to all wells and incubate for another 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
Data Presentation:
| Compound | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % P-gp Inhibition |
| Untreated Control | - | 0% | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Verapamil (Positive Control) | 10 |
P-gp Efflux Mechanism:
Caption: P-gp mediated efflux of Calcein-AM and its inhibition by this compound.
P-gp ATPase Activity Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[11][12]
Experimental Protocol:
-
Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and different concentrations of this compound. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a positive control for inhibition.
-
Initiate Reaction: Start the reaction by adding MgATP. Incubate at 37°C for 20-40 minutes.
-
Stop Reaction and Detect Pi: Stop the reaction and add a detection reagent (e.g., a malachite green-based solution) that forms a colored complex with the released Pi.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.
Data Presentation:
| Compound | Concentration (µM) | Mean Absorbance (650 nm) | % ATPase Activity (relative to basal) |
| Basal Activity | - | 100% | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Verapamil (Stimulator) | 50 | ||
| Vanadate (Inhibitor) | 1 |
Cytotoxicity Assay
It is essential to determine if this compound has intrinsic cytotoxic effects, especially when considering its use in combination with chemotherapeutic agents.
MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][13][14][15]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Untreated Control | - | 100% | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Doxorubicin (Positive Control) | 1 |
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) can be calculated from the dose-response curve.
Apoptosis Assay
To understand the mechanism of any observed cytotoxicity, it is useful to investigate whether this compound induces apoptosis.
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a synthetic substrate, DEVD-pNA (or a fluorogenic substrate like Ac-DEVD-AMC), which is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.[3][16][17]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations determined from the cytotoxicity assay for a specified time (e.g., 24 hours). Include an untreated control and a known apoptosis inducer (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em: 380/460 nm for AMC) using a plate reader.[16]
Data Presentation:
| Treatment | Concentration (µM) | Mean Absorbance (405 nm) | Fold Increase in Caspase-3 Activity |
| Untreated Control | - | 1.0 | |
| This compound | IC50/2 | ||
| IC50 | |||
| 2 x IC50 | |||
| Staurosporine (Positive Control) | 1 |
Apoptosis Signaling Pathway:
Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. mpbio.com [mpbio.com]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. caspase3 assay [assay-protocol.com]
Application Notes and Protocols for the Isolation of Pepluanin A from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pepluanin A is a jatrophane diterpenoid isolated from Euphorbia peplus, a plant traditionally used in folk medicine. This document provides detailed protocols for the extraction, isolation, and purification of this compound. Additionally, it outlines its known biological activities and associated signaling pathways, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.
I. Natural Source and Extraction
This compound is naturally found in the plant Euphorbia peplus, commonly known as petty spurge. The entire plant can be used for the extraction of this and other related diterpenoids.
Experimental Protocol: Extraction of this compound from Euphorbia peplus
-
Plant Material Collection and Preparation:
-
Collect fresh, whole Euphorbia peplus plants.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at a ratio of 1:10 (w/v) at room temperature for 72 hours.
-
Alternatively, perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by extraction with dichloromethane or acetone.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
II. Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
Experimental Protocol: Chromatographic Purification of this compound
-
Initial Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v) and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine fractions with similar TLC profiles.
-
-
Secondary Purification (Sephadex LH-20 Chromatography):
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Final Purification (Preparative HPLC):
-
Perform final purification of the this compound-rich fraction by preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at 210 nm and 254 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
III. Quantitative Data
While specific yield percentages for this compound from a given amount of plant material are not consistently reported in the literature, the following table summarizes the known biological activity data.
| Compound | Biological Activity | Cell Line | IC₅₀ / Potency | Reference |
| This compound | P-glycoprotein (P-gp) Inhibition | K562/R7 (daunomycin-resistant) | >2-fold more potent than Cyclosporin A | [1] |
| Related Diterpenoids | Anti-inflammatory (NO production inhibition) | RAW 264.7 macrophages | 18.8 to 46.3 µM | [2] |
IV. Biological Activities and Signaling Pathways
1. P-glycoprotein (P-gp) Inhibition:
This compound is a potent inhibitor of P-glycoprotein, a transmembrane efflux pump that is overexpressed in multidrug-resistant (MDR) cancer cells.[1] By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby resensitizing cancer cells to treatment.
Signaling Pathway for P-glycoprotein Inhibition by this compound
Caption: P-glycoprotein inhibition by this compound.
2. Anti-inflammatory Activity:
Diterpenoids isolated from Euphorbia species have demonstrated significant anti-inflammatory properties. While the specific mechanism of this compound is yet to be fully elucidated, related compounds are known to inhibit the NF-κB signaling pathway and activate the Nrf2 pathway. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).
Proposed Anti-inflammatory Signaling Pathway for this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
V. Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound.
Workflow for this compound Isolation
Caption: Overall workflow for isolating this compound.
References
Application Notes and Protocols for Studying ABC Transporter Function with Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins that play a crucial role in the transport of a wide variety of substrates across cellular membranes. One of the most extensively studied members of this family is P-glycoprotein (P-gp), also known as ABCB1 or MDR1. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively effluxes a broad range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a potent and specific inhibitor of P-glycoprotein.[1][2] Its ability to reverse P-gp-mediated multidrug resistance makes it a valuable tool for studying the function of this transporter and for the development of novel chemosensitizing agents. These application notes provide detailed protocols and data for utilizing this compound in the investigation of ABC transporter function, particularly P-gp.
Data Presentation
The inhibitory potency of this compound against P-glycoprotein has been demonstrated to be significantly greater than that of the well-established inhibitor, Cyclosporin A. The following table summarizes the available quantitative data on the inhibition of P-gp by this compound and compares it with other common P-gp inhibitors.
| Compound | Target Transporter | Assay Type | IC50 Value (µM) | Relative Potency | Reference |
| This compound | P-glycoprotein (P-gp/ABCB1) | Daunorubicin Efflux | Not explicitly stated, but efficiency is at least 2-fold higher than Cyclosporin A | > 2x Cyclosporin A | [1] |
| Cyclosporin A | P-glycoprotein (P-gp/ABCB1) | Doxorubicin Transport | 3.66 | - | [3] |
| Verapamil | P-glycoprotein (P-gp/ABCB1) | NMQ Accumulation | 3.9 | - |
Note: IC50 values can vary depending on the cell line, substrate, and specific assay conditions used.
Signaling Pathway
P-glycoprotein-mediated multidrug resistance is a complex process regulated by various signaling pathways that control its expression and function. This compound acts as a direct inhibitor of the P-gp efflux pump, thereby circumventing this resistance mechanism.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp function by compounds like this compound results in increased intracellular fluorescence.
Materials and Reagents:
-
P-gp overexpressing cells (e.g., K562/ADR, MCF7/ADR) and their parental sensitive cell line (e.g., K562, MCF7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Verapamil or Cyclosporin A (positive control)
-
Rhodamine 123
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in HBSS to achieve the desired final concentrations. Prepare positive controls (e.g., Verapamil at 50 µM).
-
Pre-incubation with Inhibitors: Remove the culture medium from the wells and wash the cells once with warm HBSS. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Washing: Discard the supernatant and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm) or a flow cytometer.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the untreated control cells. Plot the percentage accumulation against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Daunorubicin Efflux Assay for P-gp Inhibition
This assay directly measures the efflux of the fluorescent chemotherapeutic drug and P-gp substrate, Daunorubicin. P-gp inhibitors like this compound will decrease the amount of Daunorubicin effluxed from the cells.
Materials and Reagents:
-
P-gp overexpressing cells (e.g., K562/ADR, MES-SA/Dx5) and their parental sensitive cell line
-
Cell culture medium
-
This compound
-
Verapamil or Cyclosporin A (positive control)
-
Daunorubicin
-
Phosphate Buffered Saline (PBS)
-
HBSS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Daunorubicin Loading: Add Daunorubicin to the cell suspension to a final concentration of 10 µM. Incubate for 60 minutes at 37°C to allow for drug accumulation.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Daunorubicin.
-
Efflux Initiation: Resuspend the cells in fresh, pre-warmed culture medium containing various concentrations of this compound or control inhibitors.
-
Incubation for Efflux: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux.
-
Sample Collection: At designated time points, take aliquots of the cell suspension.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular Daunorubicin fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 575 nm).
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the intracellular Daunorubicin concentration. Calculate the percentage of efflux by comparing the MFI of treated cells to that of cells incubated in inhibitor-free medium. Determine the IC50 value of this compound for efflux inhibition.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing potential P-gp inhibitors using this compound as a reference compound.
Caption: A generalized workflow for the screening and characterization of P-gp inhibitors.
Conclusion
This compound is a powerful and specific tool for the study of P-glycoprotein function. Its high potency makes it an excellent positive control in screening assays for novel P-gp inhibitors. The protocols provided herein offer a starting point for researchers to investigate the role of P-gp in multidrug resistance and to evaluate the efficacy of potential modulators of its activity. Further research into the precise molecular interactions between this compound and P-glycoprotein will undoubtedly provide deeper insights into the mechanisms of ABC transporter function and aid in the design of next-generation therapies to overcome multidrug resistance in cancer.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Pepluanin A Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Pepluanin A. Our aim is to help improve experimental yields by addressing specific challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where yield loss is commonly observed?
A1: Based on published synthetic routes, the most challenging stages prone to yield reduction are the construction of the highly functionalized cyclopentane core and the subsequent macrocyclization to form the jatrophane skeleton. Key reactions requiring careful optimization include the Claisen-Eschenmoser rearrangement, Davis hydroxylation for stereoselective oxidation, and the late-stage macrocyclization, potentially via Nozaki-Hiyama-Kishi (NHK) or pinacol-type couplings.
Q2: Are there any general strategies to improve the overall yield of the this compound synthesis?
A2: Yes, several general strategies can be employed:
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Starting Material Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to side reactions and complicate purification.
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Inert Atmosphere: Many intermediates in the synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.
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Solvent and Reagent Degassing: Use freshly distilled or degassed solvents and reagents to minimize oxidative side reactions.
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Slow Addition: For highly reactive reagents, slow addition at low temperatures can improve selectivity and minimize the formation of byproducts.
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Reaction Monitoring: Closely monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or decomposition.
Troubleshooting Guides for Key Synthetic Steps
Claisen-Eschenmoser Rearrangement
This step is crucial for establishing the carbon framework of the cyclopentane core. Low yields can often be attributed to incomplete reaction or side product formation.
| Issue | Potential Cause | Troubleshooting Action |
| Low Conversion of Allylic Alcohol | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 10°C. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Decomposition of the starting material or product at high temperatures. | If decomposition is observed at higher temperatures, consider using a lower boiling point solvent and extending the reaction time. | |
| Formation of Byproducts | Presence of moisture leading to hydrolysis of the acetal reagent. | Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. |
| Rearrangement proceeding through an undesired pathway. | Screen different solvents (e.g., toluene, xylene) to find the optimal conditions for the desired stereoselectivity. |
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Dissolve the allylic alcohol in anhydrous toluene (0.1 M).
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Add N,N-dimethylacetamide dimethyl acetal (3-5 equivalents).
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Heat the mixture to reflux (approx. 110°C) in a sealed tube or under an inert atmosphere.
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Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Davis Hydroxylation
This step introduces a key hydroxyl group with specific stereochemistry. Common issues include low diastereoselectivity and incomplete reaction.
| Issue | Potential Cause | Troubleshooting Action |
| Low Diastereoselectivity | Incorrect base or solvent system. | Screen different bases such as KHMDS or NaHMDS. The choice of solvent can also influence stereoselectivity; THF is commonly used. |
| Temperature control issues. | Maintain a low temperature (-78°C) during the enolization and addition of the Davis oxaziridine to maximize stereocontrol. | |
| Incomplete Reaction | Insufficient amount of base or oxidizing agent. | Ensure accurate titration of the base. Use a slight excess (1.1-1.2 equivalents) of the Davis oxaziridine. |
| Steric hindrance around the enolate. | Consider using a less sterically hindered oxaziridine reagent if available. |
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Dissolve the ketone precursor in anhydrous THF (0.05 M) under an argon atmosphere.
-
Cool the solution to -78°C.
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Add a solution of KHMDS (1.1 equivalents) dropwise and stir for 1 hour at -78°C.
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Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine, 1.2 equivalents) in THF dropwise.
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Stir the reaction at -78°C and monitor by TLC (typically 1-3 hours).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
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Warm the mixture to room temperature and extract with ethyl acetate.
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
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Purify the product by flash column chromatography.
Macrocyclization (Nozaki-Hiyama-Kishi Coupling)
The formation of the macrocyclic ring is often a low-yielding step due to competing intermolecular reactions and the high activation energy for ring closure.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield of Macrocycle | Competing intermolecular dimerization or polymerization. | Employ high-dilution conditions (0.001-0.005 M) to favor intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture using a syringe pump. |
| Inactive chromium catalyst. | Use high-purity, anhydrous CrCl2 and NiCl2. Pre-activation of the chromium salt may be necessary. | |
| No Reaction | Impurities in the solvent or on the glassware. | Use rigorously dried and degassed solvents (e.g., THF, DMF). Ensure all glassware is flame-dried before use. |
| Poor reactivity of the vinyl iodide or aldehyde coupling partners. | Ensure the integrity of the coupling partners. If necessary, resynthesize and purify them immediately before the coupling reaction. |
-
To a flame-dried flask under argon, add anhydrous CrCl2 (10 equivalents) and NiCl2 (0.1 equivalents).
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Add anhydrous, degassed THF and stir the suspension vigorously for 30 minutes.
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In a separate flask, dissolve the vinyl iodide-aldehyde precursor in anhydrous, degassed THF.
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Add the solution of the precursor to the chromium/nickel suspension via syringe pump over a period of 6-12 hours.
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After the addition is complete, stir the reaction for an additional 2-4 hours at room temperature.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
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Purify the crude product by flash column chromatography.
Visualizations
Synthetic Strategy Overview
Addressing solubility and stability issues of Pepluanin A in assays
Welcome to the technical support center for Pepluanin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural jatrophane diterpene isolated from Euphorbia peplus L.[1][2] Its primary known mechanism of action is the potent inhibition of P-glycoprotein (P-gp) mediated transport.[1][2][3][4] This activity makes it a valuable tool for studying multidrug resistance in cancer cells. It has been shown to be at least twice as active as Cyclosporin A in inhibiting P-gp mediated daunomycin transport.[1][2]
Q2: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[5] However, due to its hydrophobic nature, it may precipitate when diluted into aqueous assay media. For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity. We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it serially in your culture medium. If precipitation occurs, consider using a co-solvent system.
Q3: My this compound solution appears cloudy after dilution in my aqueous buffer. What can I do to improve its solubility?
Cloudiness or precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
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Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can improve solubility.[6][7] Commonly used co-solvents include PEG300 and ethanol.
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Inclusion of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
pH Adjustment: While information on the ionizability of this compound is limited, adjusting the pH of your buffer might improve solubility if the compound has ionizable groups.[6][7]
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Sonication: Brief sonication of the solution after dilution can help to break down small aggregates and improve dissolution.
Q4: How should I store this compound to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is reported to be stable for up to one year.[3] To minimize freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes.
Q5: I am observing a decrease in the activity of this compound in my multi-day experiment. What could be the cause?
A decrease in activity over time could indicate compound instability in your assay conditions. Several factors can contribute to this:
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Hydrolysis: The ester groups in this compound's structure may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.
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Oxidation: If your assay medium is exposed to air for extended periods, oxidative degradation could occur.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion microplates and tubes can mitigate this issue.
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Light Sensitivity: Although not specifically documented for this compound, many natural products are light-sensitive. It is good practice to protect solutions from light.
To address potential instability, consider preparing fresh dilutions of this compound for each day of your experiment or including stabilizing agents like antioxidants in your assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent results or low potency of this compound in cellular assays.
This is often linked to poor solubility and precipitation of the compound in the aqueous culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: this compound activity diminishes over the course of a long-term experiment.
This suggests that the compound may be degrading in the assay medium.
Troubleshooting Workflow:
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | P-gp | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound supplier | CAS 670257-89-3 | AOBIOUS [aobious.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
Troubleshooting inconsistent results in Pepluanin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Pepluanin A. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have low solubility or precipitates. How can I improve this?
A1: this compound, as a jatrophane diterpene, is expected to be hydrophobic. Inconsistent results can often be traced back to issues with compound solubility and stability in aqueous experimental media.
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Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as dimethyl sulfoxide (DMSO).
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Final Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental medium to avoid precipitation and solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally recommended.
-
Sonication: Gentle sonication of the stock solution before dilution into your final assay buffer can help to dissolve any micro-precipitates.
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Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experimental system.
Q2: I am observing significant variability in the P-glycoprotein (Pgp) inhibition across my experiments. What are the potential causes?
A2: Variability in P-glycoprotein (Pgp) inhibition assays is a common issue. Several factors related to the experimental setup can contribute to this.
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Cell Line Stability: The expression levels of P-glycoprotein can vary in cultured cells over time and with passage number. It is crucial to use cells within a consistent and low passage number range. Regularly verify Pgp expression levels using methods like Western blotting or flow cytometry with a fluorescent Pgp substrate.
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Assay Temperature: P-glycoprotein is an active transporter, and its activity is temperature-dependent. Ensure that all incubation steps are performed at a consistent and optimal temperature (typically 37°C).
-
Substrate Concentration: The concentration of the fluorescent substrate used (e.g., calcein-AM, rhodamine 123) can impact the results. Use a substrate concentration that is on the linear part of the concentration-response curve for Pgp transport.
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Incubation Times: Adhere strictly to the optimized incubation times for both the inhibitor (this compound) and the Pgp substrate.
Q3: How can I confirm that the observed effect is due to P-glycoprotein inhibition and not off-target effects?
A3: It is essential to include proper controls to ensure the specificity of this compound's action on P-glycoprotein.
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Use a Known Pgp Inhibitor: Include a well-characterized Pgp inhibitor, such as Verapamil or Cyclosporin A, as a positive control in your experiments.
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Use a Pgp-Negative Cell Line: As a negative control, use a parental cell line that does not overexpress P-glycoprotein. This compound should not significantly increase the intracellular accumulation of the fluorescent substrate in these cells.
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Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound used are not causing cell death, which could be misinterpreted as Pgp inhibition.
Experimental Protocols
General Protocol for Calcein-AM Efflux Assay to Determine Pgp Inhibition
This protocol provides a general framework for assessing Pgp inhibition using the fluorescent substrate calcein-AM.
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Cell Culture:
-
Plate Pgp-overexpressing cells (e.g., NCI/ADR-RES) and the corresponding parental cell line (e.g., OVCAR-8) in a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of calcein-AM in an appropriate assay buffer (e.g., phenol red-free medium).
-
Prepare working solutions of this compound and any positive controls (e.g., Verapamil) by diluting the stock solutions in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells
-
Technical Support Center: Pepluanin A Off-Target Effect Identification and Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize potential off-target effects of Pepluanin A, a potent P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target effect of this compound?
A1: this compound is a jatrophane diterpene isolated from Euphorbia peplus. Its primary established on-target effect is the potent inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer cells. It has been shown to be more potent than cyclosporin A in inhibiting P-gp-mediated daunomycin transport.
Q2: Why should I be concerned about off-target effects of this compound?
A2: While this compound is a potent P-gp inhibitor, like many small molecules, it may interact with other proteins in the cell, leading to off-target effects. These unintended interactions can result in misleading experimental data, cellular toxicity, or unforeseen physiological responses, complicating the interpretation of its biological activity. P-gp inhibitors, in general, have been known to have off-target effects that can lead to toxicity.
Q3: What are the common methodologies to identify potential off-target effects of this compound?
A3: A multi-faceted approach is recommended to identify the off-target profile of this compound. Key methodologies include:
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Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
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Kinase Profiling: Kinase inhibitor profiling is crucial as the ATP-binding pocket is conserved across many kinases, making them common off-targets for small molecules.
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Chemical Proteomics: Techniques such as Affinity Purification-Mass Spectrometry (AP-MS) can identify proteins that directly bind to a modified version of this compound.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding inside intact cells, providing a label-free way to identify direct targets.
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Phenotypic Screening: Comparing the cellular effects of this compound with those of other known P-gp inhibitors can reveal unique phenotypes that may be due to off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity at Low Concentrations | Off-target cytotoxic effects. | 1. Perform a dose-response curve and compare the IC50 for P-gp inhibition with the cytotoxic IC50. A significant difference suggests off-target toxicity. 2. Test the toxicity of this compound in cell lines that do not express P-gp. 3. Perform a kinase panel screen to identify any inhibited kinases known to be essential for cell viability. |
| Phenotype Does Not Match P-gp Inhibition | Engagement with an alternative signaling pathway. | 1. Use a structurally different P-gp inhibitor to see if the same phenotype is observed. 2. Perform a proteomic analysis (e.g., phosphoproteomics) to identify signaling pathways altered by this compound treatment. 3. Overexpress P-gp and assess if the phenotype is rescued. |
| Inconsistent Results Across Cell Lines | Differential expression of off-target proteins. | 1. Quantify the expression levels of the intended target (P-gp) and any identified off-targets in the different cell lines. 2. Correlate the phenotypic response with the expression levels of the off-target proteins. |
Quantitative Data Summary
The following tables represent hypothetical data that could be generated during the off-target profiling of this compound.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| P-gp (On-target) | 98% | 50 |
| Kinase A | 85% | 250 |
| Kinase B | 60% | 1,500 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This table illustrates that while this compound is most potent against its intended target, it also shows inhibitory activity against other kinases at higher concentrations.
Table 2: Proteomic Analysis of Protein Expression Changes Induced by this compound (Hypothetical Data)
| Protein | Fold Change (this compound vs. Control) | p-value | Potential Implication |
| P-glycoprotein | 1.1 | 0.35 | No significant change in expression |
| Protein X | 3.5 | <0.01 | Potential off-target effect on a signaling pathway |
| Protein Y | -2.8 | <0.01 | Potential off-target effect on cellular metabolism |
| Protein Z | 1.2 | 0.42 | No significant change |
This table shows hypothetical data from a proteomics experiment, indicating that this compound may alter the expression of proteins unrelated to its primary function.
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
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Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP.
-
Inhibition Assay: Add the diluted this compound or a vehicle control (DMSO) to the kinase reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
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Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for any significantly inhibited kinases.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that directly interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag for affinity purification.
-
Cell Lysate Preparation: Culture cells of interest and prepare a native cell lysate to maintain protein complexes.
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Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe. Use streptavidin-coated beads to pull down the probe and any interacting proteins.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads.
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Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the proteins that were specifically pulled down with the this compound probe compared to a control (e.g., beads with biotin only).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to potential targets in a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.
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Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Visualizations
Caption: Workflow for Kinase Profiling Assay.
Caption: Workflow for AP-MS Experiment.
Caption: Hypothetical Signaling Pathway Affected by this compound.
Technical Support Center: Synthesis of the Pepluanin A Cyclopentane Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of the Pepluanin A cyclopentane core. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound cyclopentane core, with a focus on two key synthetic routes: the Iodocarbocyclization/Invertive Acetal Formation pathway and the Claisen-Eschenmoser/Davis Hydroxylation pathway.
Route 1: Iodocarbocyclization & Invertive Acetal Formation
Question 1: Low yield in the iodocarbocyclization step.
Possible Cause & Troubleshooting:
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Reagent Quality: Ensure the iodine source (e.g., I2, NIS) is fresh and has been stored properly to prevent degradation.
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Reaction Conditions: The reaction is sensitive to temperature and reaction time. Optimization may be required. See the detailed protocol below for recommended starting conditions.
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Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the precursor is of high purity.
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Light Sensitivity: Some iodination reactions are light-sensitive. Running the reaction in the dark or in a foil-wrapped flask may improve the yield.
Question 2: Poor diastereoselectivity in the iodocarbocyclization.
Possible Cause & Troubleshooting:
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Steric Hindrance: The stereochemical outcome of the cyclization can be influenced by the steric bulk of protecting groups on the substrate. Consider using alternative protecting groups that may favor the desired diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Screening different solvents (e.g., CH2Cl2, THF, MeCN) may improve diastereoselectivity.
Question 3: The invertive acetal formation is incomplete or results in a mixture of products.
Possible Cause & Troubleshooting:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid is often preferred to avoid side reactions. If the reaction is sluggish, a slightly stronger acid or a higher catalyst loading can be tested.
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Water Scavenging: This reaction is an equilibrium process. Efficient removal of water is crucial to drive the reaction to completion. The use of molecular sieves or a Dean-Stark apparatus is recommended.
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Temperature: Higher temperatures can promote the reaction but may also lead to decomposition. Careful temperature control is necessary.
Route 2: Claisen-Eschenmoser, Davis Hydroxylation & Enol Triflate Formation
Question 4: The Claisen-Eschenmoser rearrangement is not proceeding to completion.
Possible Cause & Troubleshooting:
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Reagent Stoichiometry: An excess of the Eschenmoser salt or amide acetal is often required.
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Temperature: This rearrangement typically requires elevated temperatures. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Microwave irradiation can sometimes be beneficial.[1]
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Solvent: A high-boiling, non-protic solvent such as xylene or toluene is typically used.
Question 5: Low yield or undesired side products in the Davis hydroxylation step.
Possible Cause & Troubleshooting:
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Base Selection: The choice of base for enolate formation is crucial for regioselectivity and to avoid side reactions. Common bases include KHMDS and LDA.
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Temperature of Enolate Formation: Enolate formation should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.
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Davis Oxaziridine Reagent: Ensure the oxaziridine reagent is pure. Impurities can lead to undesired oxidation products.
Question 6: Poor regioselectivity during the enol triflate formation.
Possible Cause & Troubleshooting:
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Kinetic vs. Thermodynamic Control: The regioselectivity of enol triflate formation is highly dependent on the reaction conditions. For the kinetic enolate, a strong, hindered base at low temperature is required. For the thermodynamic enolate, a weaker base at higher temperatures is typically used.
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Base and Additives: The choice of base and the presence of additives like HMPA can significantly influence the E/Z selectivity of the resulting enol triflate.
Quantitative Data Summary
| Step | Reagents & Conditions | Yield (%) | Reference |
| Iodocarbocyclization | I2, NaHCO3, CH2Cl2, 0 °C to rt | 75-85 | [2] |
| Invertive Acetal Formation | CSA (cat.), MeOH, rt | 80-90 | [2] |
| Claisen-Eschenmoser Rearrangement | N,N-dimethylacetamide dimethyl acetal, xylene, 140 °C | 70-80 | [3] |
| Davis Hydroxylation | KHMDS, Davis' oxaziridine, THF, -78 °C | 65-75 | |
| Enol Triflate Formation | Comins' reagent, KHMDS, THF, -78 °C | 85-95 |
Experimental Protocols
Protocol 1: Iodocarbocyclization
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Dissolve the unsaturated carboxylic acid precursor (1.0 equiv) in CH2Cl2 (0.1 M).
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Add NaHCO3 (3.0 equiv).
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Cool the mixture to 0 °C.
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Add a solution of I2 (1.5 equiv) in CH2Cl2 dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with aqueous Na2S2O3 solution.
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Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Protocol 2: Invertive Acetal Formation
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Dissolve the hydroxy-lactone intermediate (1.0 equiv) in anhydrous MeOH (0.1 M).
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Add camphorsulfonic acid (CSA, 0.1 equiv).
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Stir the reaction mixture at room temperature for 4-6 hours.
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Quench the reaction by adding solid NaHCO3.
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Filter the mixture and concentrate the filtrate in vacuo.
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Purify the crude product by flash column chromatography.
Protocol 3: Claisen-Eschenmoser Rearrangement
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To a solution of the allylic alcohol (1.0 equiv) in anhydrous xylene (0.2 M), add N,N-dimethylacetamide dimethyl acetal (3.0 equiv).[3]
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Heat the mixture to 140 °C in a sealed tube for 24 hours.[3]
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Cool the reaction mixture to room temperature and concentrate in vacuo.
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Purify the resulting amide by flash column chromatography.
Protocol 4: Davis Hydroxylation
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Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
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Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise and stir for 1 hour at -78 °C.
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Add a solution of Davis' oxaziridine (1.2 equiv) in THF dropwise.
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Stir the reaction at -78 °C for 2 hours.
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Quench the reaction with saturated aqueous NH4Cl solution.
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Warm the mixture to room temperature and extract with EtOAc.
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Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
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Purify by flash column chromatography.
Protocol 5: Regioselective Enol Triflate Formation (Kinetic)
-
Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise and stir for 1 hour at -78 °C.
-
Add a solution of Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 equiv) in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench with saturated aqueous NaHCO3 solution.
-
Warm to room temperature and extract with Et2O.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Workflow for the Iodocarbocyclization Step.
References
Technical Support Center: Enhancing the Bioavailability of Pepluanin A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Pepluanin A.
Troubleshooting Guides
Issue: Poor Aqueous Solubility of this compound
This compound is a lipophilic molecule with low aqueous solubility, which can significantly hinder its absorption and bioavailability in in vivo studies. The following table summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₅₁NO₁₅ | [1][2][3] |
| Molecular Weight | 821.86 g/mol | [1][2][3] |
| Solubility | Soluble in DMSO | [3] |
| Aqueous Solubility | Poor (estimated) | Inferred from lipophilic structure |
| LogP | High (estimated) | Inferred from structure |
Issue: Low In Vivo Efficacy Despite High In Vitro Potency
Low bioavailability is a common reason for observing high in vitro activity but poor in vivo efficacy. Several strategies can be employed to enhance the systemic exposure of this compound. The choice of strategy will depend on the specific experimental requirements, including the desired route of administration and dosage.
Table 2: Strategies for Enhancing the Bioavailability of this compound
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle.[4] | Simple to prepare, suitable for early-stage studies. | May cause precipitation upon dilution in aqueous physiological fluids; potential for solvent toxicity. |
| Nanosuspension | Reduction of particle size to the sub-micron range increases the surface area for dissolution.[4][5] | Enhances dissolution rate and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.[6] | Improves solubilization and absorption via lymphatic pathways. | Complex formulation development; potential for GI side effects. |
| Complexation with Cyclodextrins | Encapsulation of the lipophilic drug within the hydrophobic cavity of cyclodextrin molecules to form a water-soluble complex.[6] | Increases aqueous solubility and stability. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration
This protocol describes the preparation of a simple co-solvent system suitable for intravenous injection in preclinical animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1] Ensure the compound is fully dissolved.
-
Prepare the Vehicle: In a separate sterile tube, mix the formulation components. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
-
Prepare the Final Formulation: a. Slowly add the this compound stock solution to the PEG300 while vortexing to ensure proper mixing. b. Add the Tween 80 to the mixture and vortex until the solution is clear. c. Add the Saline or PBS to the mixture in a stepwise manner while vortexing. d. The final solution should be clear and free of precipitation.
-
Administration: Administer the formulation to the animals at the desired dose (e.g., 10 mg/kg) and volume (e.g., 100 µL for a 20 g mouse).[1]
Protocol 2: Preparation of a this compound Nanosuspension
This protocol outlines a general method for producing a nanosuspension using a wet milling technique.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
Milling Media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill or high-pressure homogenizer
Procedure:
-
Preparation of the Suspension: a. Disperse this compound powder in an aqueous solution containing the stabilizer. b. The concentration of this compound and the stabilizer should be optimized to achieve a stable nanosuspension.
-
Milling Process: a. Transfer the suspension to the milling chamber containing the milling media. b. Mill the suspension at a high speed for a sufficient duration to achieve the desired particle size (typically < 200 nm). c. Monitor the particle size and distribution using a particle size analyzer at regular intervals.
-
Removal of Milling Media: Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization: a. Measure the final particle size, polydispersity index (PDI), and zeta potential. b. Assess the drug content and check for any crystalline changes using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Sterilization: For parenteral administration, the nanosuspension should be sterilized, for example, by passing it through a 0.22 µm filter if the particle size allows.
Visualizations
References
- 1. This compound | P-gp | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound supplier | CAS 670257-89-3 | AOBIOUS [aobious.com]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: High-Purity Isolation of Pepluanin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for high-purity isolation of Pepluanin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a jatrophane diterpene, a class of natural compounds known for their complex chemical structures.[1][2] It is isolated from the plant Euphorbia peplus L., a member of the Euphorbiaceae family.[3]
Q2: What are the key challenges in isolating this compound?
The primary challenges in isolating this compound to a high purity include:
-
Structural Complexity: this compound belongs to a diverse family of diterpenoids, often with numerous closely related analogues present in the plant extract, making separation difficult.[4][5][6]
-
Low Abundance: The concentration of this compound in the crude extract can be low, requiring efficient extraction and purification methods to obtain a satisfactory yield.
-
Co-eluting Impurities: The presence of other compounds with similar polarities can lead to co-elution during chromatographic separation, complicating the purification process.
Q3: What is the general workflow for the isolation of this compound?
The general workflow for isolating this compound involves several key stages:
-
Extraction: The initial step is the extraction of the compound from the plant material using an appropriate organic solvent.
-
Preliminary Fractionation: The crude extract is then subjected to preliminary fractionation, often using liquid-liquid partitioning or column chromatography to separate compounds based on their polarity.
-
Chromatographic Purification: This stage typically involves multiple steps of column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other compounds.
-
Crystallization: The final step to achieve high purity is often crystallization of the isolated this compound.
-
Purity Analysis: The purity of the final product is assessed using analytical techniques such as HPLC and spectroscopic methods like NMR.
Experimental Protocols & Troubleshooting Guides
Extraction
Protocol:
-
Air-dry the whole Euphorbia peplus plant material at room temperature.
-
Grind the dried plant material into a coarse powder.
-
Macerate the powdered plant material with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature for 48-72 hours.[2][3]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction due to insufficient solvent volume or extraction time. | Increase the solvent-to-plant material ratio (e.g., 10:1 v/w). Extend the maceration time with occasional agitation. |
| Plant material not properly dried. | Ensure the plant material is thoroughly dried to prevent water from interfering with the extraction by non-polar solvents. | |
| Crude extract is highly viscous and difficult to handle | High concentration of chlorophyll and other pigments. | Perform a preliminary cleanup by partitioning the crude extract between hexane and a more polar solvent (e.g., methanol/water) to remove non-polar pigments. |
Chromatographic Purification
Protocol: Flash Chromatography (Initial Cleanup)
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the this compound-rich fractions and concentrate them.
Protocol: Preparative HPLC (High-Purity Separation)
-
Dissolve the enriched fraction from flash chromatography in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the sample onto a reversed-phase C18 column.
-
Elute with a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain purified this compound.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation of peaks in HPLC | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient. Try a shallower gradient or isocratic elution if co-elution is a major issue. Experiment with different solvent modifiers. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Peak tailing in HPLC | Active sites on the silica-based column interacting with the analyte. | Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase. |
| Ghost peaks appearing in the chromatogram | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the column thoroughly between runs. Ensure the sample preparation is clean. |
| Variable retention times | Fluctuations in pump pressure or temperature. Inconsistent mobile phase composition. | Ensure the HPLC system is properly maintained and equilibrated.[7][8] Use freshly prepared mobile phase and degas it before use. |
Crystallization
Protocol:
-
Dissolve the purified this compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate).
-
Slowly add a poor solvent (e.g., n-hexane or petroleum ether) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed at a cool temperature (e.g., 4°C) to allow for slow crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the poor solvent.
-
Dry the crystals under vacuum.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No crystal formation | Solution is too dilute or the wrong solvent system is used. | Concentrate the solution further before adding the anti-solvent. Screen a variety of solvent/anti-solvent combinations. |
| Presence of impurities hindering crystal lattice formation. | Re-purify the compound using preparative HPLC. | |
| Formation of an oil instead of crystals | The compound is precipitating too quickly. | Slow down the addition of the anti-solvent. Try vapor diffusion method for slower crystallization.[9] |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Jatrophane Diterpene Isolation
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Reversed-Phase C18 (5-10 µm) |
| Mobile Phase | n-Hexane / Ethyl Acetate (gradient) | Acetonitrile / Water (gradient) |
| Detection | TLC with UV visualization | UV Detector (e.g., 254 nm) |
| Typical Loading | Grams | Milligrams |
| Purity Achieved | 60-80% | >98% |
Visualizations
Caption: Workflow for the high-purity isolation of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Pepluanin A and cyclosporin A potency
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the distinct biological activities and potencies of Pepluanin A and Cyclosporin A, supported by experimental data and methodologies.
This comparison guide provides a comprehensive analysis of this compound and Cyclosporin A, focusing on their primary mechanisms of action and respective potencies. While both are natural products with significant biological activities, their primary therapeutic targets and potencies differ substantially. Cyclosporin A is a well-established immunosuppressant that functions through the inhibition of calcineurin, a key enzyme in T-cell activation. This compound, a jatrophane diterpene, is recognized for its potent inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer. This guide will delve into their distinct activities, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms.
Data Presentation: Quantitative Potency
The following table summarizes the available quantitative data on the potency of this compound and Cyclosporin A in their respective primary assays. It is crucial to note that a direct comparison of immunosuppressive potency is not currently possible due to the lack of available data on this compound's activity in immunosuppression assays. The comparison is therefore focused on their demonstrated primary biological functions.
| Compound | Primary Activity | Assay | Target/Cell Line | IC50 Value |
| This compound | P-glycoprotein (P-gp) Inhibition | Daunomycin Efflux Assay | P-gp overexpressing cancer cell lines | At least 2-fold more potent than Cyclosporin A |
| Cyclosporin A | Immunosuppression (Calcineurin Inhibition) | Calcineurin Phosphatase Activity Assay | Human Peripheral Blood Leukocytes (PBLs) | 5-20 µg/mL |
| Calcineurin Phosphatase Activity Assay | Murine PBLs | 7.5 ng/mL | ||
| Calcineurin Phosphatase Activity Assay | Murine Spleen Cell Suspension (SCS) | 24.4 ng/mL | ||
| Calcineurin Phosphatase Activity Assay | Glucagon-expressing cell line (αTC2) | ~30 nM | ||
| P-glycoprotein (P-gp) Inhibition | P-gp Inhibition Assay | - | 3.2 µM[1] | |
| Doxorubicin Transport Assay | LLC-GA5-COL150 cells | 3.66 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
P-glycoprotein (P-gp) Inhibition Assay (Daunomycin Accumulation)
This assay quantifies the ability of a compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent P-gp substrate, such as daunorubicin.
Materials:
-
P-gp overexpressing cells (e.g., K562/Dox, MCF-7/ADR) and their parental sensitive cell line.
-
Daunorubicin (fluorescent P-gp substrate).
-
Test compounds (this compound, Cyclosporin A).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and parental cell lines to 70-80% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (this compound or Cyclosporin A) for 1 hour at 37°C. Include a positive control (e.g., a known P-gp inhibitor like verapamil) and a negative control (vehicle).
-
Daunorubicin Addition: Add daunorubicin to each well at a final concentration of 5 µM and incubate for an additional 1-2 hours at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular daunorubicin.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence of daunorubicin using a fluorescence plate reader (Excitation: 485 nm, Emission: 590 nm). Alternatively, analyze the cells by flow cytometry to quantify the mean fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to that of the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Calcineurin Phosphatase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate from a specific phosphopeptide substrate.
Materials:
-
Purified recombinant calcineurin or cell lysates containing calcineurin.
-
RII phosphopeptide substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 1 µM calmodulin).
-
Test compounds (Cyclosporin A).
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent).
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the calcineurin-containing sample.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to calcineurin.
-
Initiation of Reaction: Add the RII phosphopeptide substrate to each well to start the phosphatase reaction. Incubate at 30°C for 15-30 minutes.
-
Termination of Reaction: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of phosphate released in each sample. Determine the percentage of calcineurin inhibition for each concentration of the test compound and calculate the IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action for Cyclosporin A and this compound.
References
Pepluanin A vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A and verapamil as inhibitors of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer cells. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cancer cells. This efflux mechanism reduces the intracellular concentration of anticancer drugs, thereby diminishing their cytotoxic efficacy and leading to the development of multidrug resistance. Overcoming P-gp-mediated MDR is a critical challenge in cancer therapy.
Verapamil , a first-generation P-gp inhibitor, is a calcium channel blocker that has been extensively studied for its ability to reverse MDR. However, its clinical utility is often limited by its cardiovascular side effects. This compound , a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent, naturally derived P-gp modulator. This guide compares the P-gp inhibitory properties of these two compounds based on available scientific data.
Quantitative Comparison of P-gp Inhibitory Activity
The following tables summarize the quantitative data on the P-gp inhibitory effects of this compound and verapamil. It is important to note that the data are derived from different studies with varying experimental conditions, including the cancer cell lines, P-gp substrates, and assay methodologies used.
| Compound | Cancer Cell Line | P-gp Substrate | Assay Type | Potency Metric | Result | Reference |
| This compound | Not specified | Daunomycin | Efflux Inhibition | Relative Potency | At least 2-fold more efficient than Cyclosporin A | [1] |
| Verapamil | MCF7R (Doxorubicin-resistant human breast cancer) | Rhodamine 123 | Accumulation | IC50 | 1.9 ± 0.5 µM | [2] |
| Verapamil | K562/ADR (Adriamycin-resistant human leukemia) | Not specified | P-gp Expression | Concentration for effect | 15 µM resulted in a 3-fold decrease in P-gp expression after 72h | |
| Verapamil | CHO-Adrr (Adriamycin-resistant Chinese hamster ovary) | Adriamycin | Cytotoxicity Reversal | Fold Reversal | 15-fold decrease in Adriamycin IC50 at 10 µM |
Table 1: Comparison of P-gp Inhibitory Potency
| Compound | Assay System | Effect on ATPase Activity | Key Findings | Reference |
| This compound | Not explicitly stated | Likely stimulates ATPase activity as a P-gp substrate | Acts as a P-gp substrate, competitively inhibiting the efflux of other substrates | [1] |
| Verapamil | Purified P-gp reconstituted in liposomes | Biphasic activation and inhibition | High-affinity and low-affinity binding sites on P-gp. Maximum activation at ~8 µM. | [3] |
| Verapamil | Membranes from P-gp expressing cells | Stimulation | Verapamil stimulates P-gp ATPase activity, indicating it is a substrate. | [4] |
Table 2: Effects on P-gp ATPase Activity
Mechanisms of P-gp Inhibition
Both this compound and verapamil are thought to inhibit P-gp by acting as substrates for the transporter, thereby competitively inhibiting the binding and efflux of other chemotherapeutic drugs. Verapamil has also been shown to decrease the expression of P-gp at the mRNA and protein levels after prolonged exposure.
Caption: Competitive inhibition of P-gp by substrates like verapamil and this compound.
Experimental Protocols
Daunomycin Efflux Assay (for this compound)
-
Cell Culture: P-gp overexpressing cancer cells are cultured to a suitable confluence in appropriate media.
-
Drug Loading: Cells are incubated with the fluorescent P-gp substrate, daunomycin, for a specific period to allow for intracellular accumulation.
-
Inhibitor Treatment: After loading, the cells are washed and incubated with fresh media containing various concentrations of this compound or a control vehicle.
-
Efflux Period: The cells are incubated for a defined time to allow for the P-gp-mediated efflux of daunomycin.
-
Fluorescence Measurement: The intracellular fluorescence of daunomycin is measured using a flow cytometer or fluorescence plate reader. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and therefore, P-gp inhibition.
Rhodamine 123 Accumulation Assay (for Verapamil)
-
Cell Seeding: P-gp overexpressing cells (e.g., MCF7R) and their parental sensitive counterparts (e.g., MCF7) are seeded in 96-well plates and allowed to adhere.[2]
-
Incubation with Inhibitor and Substrate: Cells are incubated at 37 °C for 30 minutes with 5.25 µM rhodamine 123 in the presence or absence of various concentrations of verapamil.[2]
-
Washing: After incubation, the cells are washed to remove the extracellular substrate and inhibitor.
-
Quantification: The intracellular accumulation of rhodamine 123 is quantified by spectrofluorimetry.[2] The IC50 value is determined by non-linear regression of the rhodamine 123 accumulation data versus the inhibitor concentration.[2]
P-gp ATPase Activity Assay (for Verapamil)
-
Membrane Preparation: Purified P-gp is reconstituted into liposomes or membranes isolated from P-gp-overexpressing cells are used.[3][4]
-
Assay Reaction: The P-gp containing membranes (e.g., 50 nM Pgp) are incubated in a buffer (e.g., Chifflet buffer: 150 mM ammonium chloride, 5 mM magnesium sulfate, 0.02% w/v sodium azide, 50 mM Tris/HCl, 2 mM DTT, pH 7.4) with ATP and various concentrations of verapamil.[3]
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the formation of a Pi-molybdenum complex, which can be measured by absorbance at 850 nm.[3]
-
Data Analysis: The verapamil-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (in the absence of verapamil) from the activity measured in the presence of verapamil.
Caption: General workflow for assessing P-gp inhibition using a fluorescence-based efflux assay.
Conclusion
Both this compound and verapamil are effective inhibitors of P-glycoprotein in cancer cells. Verapamil, as a first-generation inhibitor, is well-characterized but its clinical use is hampered by its primary pharmacological effects. This compound represents a potent, naturally derived alternative that has been shown to be more efficient than other known modulators like cyclosporin A in preclinical studies.[1]
The choice between these agents for research or therapeutic development will depend on the specific context, including the desired potency, the acceptable side-effect profile, and the potential for synergistic interactions with chemotherapeutic drugs. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and therapeutic potential of this compound versus verapamil.
References
- 1. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Pepluanin A Analogues in Structure-Activity Relationship (SAR) Studies for P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pepluanin A and its analogues, focusing on their structure-activity relationships (SAR) as inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. The information presented herein is compiled from published experimental data to facilitate further research and drug development in this area.
Structure-Activity Relationship (SAR) of this compound and its Analogues
This compound is a jatrophane diterpene isolated from Euphorbia peplus. It has demonstrated potent inhibitory activity against P-glycoprotein, outperforming the standard modulator cyclosporin A in certain assays. SAR studies on this compound and its naturally occurring analogues have revealed critical structural features that govern their P-gp inhibitory potency.
Key findings from the analysis of Pepluanins A-E and other related jatrophane diterpenes indicate that substitutions on the medium-sized ring, specifically at carbons C-8, C-9, C-14, and C-15, play a pivotal role in modulating their activity.[1]
Table 1: Structure-Activity Relationship of this compound Analogues as P-glycoprotein Inhibitors
| Compound/Analogue | Key Structural Features | Relative P-gp Inhibitory Activity | IC50 (µM) | Reference |
| This compound | Carbonyl at C-14, Acetoxyl at C-9, Free hydroxyl at C-15 | ++++ | Not explicitly stated, but described as the most potent | [1] |
| Analogue with free hydroxyl at C-8 | Free hydroxyl at C-8 | - | Activity is "collapsed" | [1] |
| Analogues with varying substitutions | Modifications at C-2, C-3, and C-5 are also relevant for activity | Variable | Not specified | |
| Euphosorophane A | A potent jatrophane diterpenoid P-gp modulator | +++++ | EC50 = 0.092 µM (for DOX reversal) |
Summary of Key SAR Findings:
-
C-8 Position: The presence of a free hydroxyl group at the C-8 position leads to a significant decrease or complete loss of P-gp inhibitory activity.[1]
-
C-14 Position: A carbonyl group at the C-14 position is associated with increased activity.[1]
-
C-9 Position: An acetoxyl group at the C-9 position contributes positively to the inhibitory potency.[1]
-
C-15 Position: A free hydroxyl group at the C-15 position is favorable for activity.[1]
These findings suggest that the overall conformation and the specific interactions mediated by these functional groups are crucial for the binding of this compound analogues to P-glycoprotein.
Experimental Protocols
The evaluation of P-gp inhibitory activity of this compound and its analogues is commonly performed using cell-based efflux assays. The rhodamine 123 efflux assay is a widely used method.
Detailed Methodology for Rhodamine 123 Efflux Assay using Flow Cytometry
This protocol is a synthesized representation based on standard methodologies for assessing P-gp inhibition.
Objective: To determine the ability of test compounds (this compound analogues) to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cancer cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7, K562).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (this compound analogues, dissolved in DMSO).
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA for adherent cells.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture the P-gp-overexpressing and parental cell lines in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Resuspend the cells in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate the cells for 30-60 minutes at 37°C in the dark, with occasional mixing.
-
-
Incubation with Inhibitors:
-
Following the loading phase, wash the cells twice with ice-cold PBS to remove excess rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension into tubes for each experimental condition (negative control, positive control, and different concentrations of test compounds).
-
Add the test compounds and the positive control inhibitor at the desired final concentrations.
-
Incubate for an additional 60-120 minutes at 37°C in the dark to allow for P-gp-mediated efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux incubation period, place the samples on ice to stop the efflux process.
-
Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. Use an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is determined for each condition.
-
The inhibition of P-gp efflux is calculated as the percentage increase in MFI in the presence of the inhibitor compared to the untreated control.
-
IC50 values (the concentration of inhibitor that causes 50% of the maximum inhibition of efflux) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound and its analogues is the direct inhibition of the P-glycoprotein efflux pump. This inhibition leads to the intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic efficacy in multidrug-resistant cancer cells. Recent studies on related jatrophane diterpenes suggest that beyond direct P-gp inhibition, these compounds may also modulate signaling pathways that regulate P-gp expression and function, such as the PI3K/Akt/NF-κB pathway. Inhibition of this pathway can lead to the downregulation of P-gp expression, contributing to the reversal of multidrug resistance.
Below is a diagram illustrating the proposed dual mechanism of action for jatrophane diterpenes like this compound.
Caption: Proposed dual mechanism of this compound analogues in overcoming P-gp-mediated multidrug resistance.
References
Pepluanin A: A Comparative Guide to its In Vivo Efficacy in Animal Models for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Pepluanin A as a modulator of multidrug resistance (MDR) in cancer therapy. Due to the current lack of published in vivo studies for this compound, this document presents a hypothetical study design based on its known potent in vitro activity as a P-glycoprotein (P-gp) inhibitor. The performance of this compound is compared against established P-gp inhibitors, providing a framework for future preclinical investigations.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent P-gp inhibitor in vitro. Notably, its efficiency in inhibiting P-gp-mediated daunomycin efflux has been reported to be at least twofold higher than that of the well-known modulator, Cyclosporin A[1]. This positions this compound as a promising candidate for co-administration with conventional chemotherapy to overcome MDR in resistant tumors.
Hypothetical In Vivo Validation of this compound
To evaluate the in vivo efficacy of this compound in a clinically relevant context, a xenograft model using a doxorubicin-resistant human breast cancer cell line (e.g., MDA-MB-231/DOX or MCF-7/ADR) in immunodeficient mice (e.g., NOD/SCID) is proposed. This model allows for the assessment of this compound's ability to restore doxorubicin's anti-tumor activity in a P-gp overexpressing tumor.
Experimental Protocol: Doxorubicin-Resistant Breast Cancer Xenograft Model
-
Cell Culture and Animal Model:
-
Doxorubicin-resistant MDA-MB-231 or MCF-7 cells, characterized by high P-gp expression, will be cultured under standard conditions.
-
Female NOD/SCID mice (6-8 weeks old) will be used. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
Each mouse will be subcutaneously inoculated in the flank with 5 x 10^6 doxorubicin-resistant cancer cells suspended in Matrigel.
-
Tumor growth will be monitored regularly using calipers.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: Doxorubicin alone (e.g., 5 mg/kg, intravenous, once a week).
-
Group 3: this compound alone (hypothetical dose, e.g., 10 mg/kg, intraperitoneal, daily).
-
Group 4: this compound (e.g., 10 mg/kg, i.p.) administered 1 hour prior to Doxorubicin (5 mg/kg, i.v.).
-
Group 5: Comparator P-gp inhibitor (e.g., Elacridar, 10 mg/kg, oral, daily) administered 1 hour prior to Doxorubicin (5 mg/kg, i.v.).
-
-
-
Efficacy Evaluation:
-
Tumor volume will be measured twice weekly.
-
Animal body weight will be monitored as an indicator of toxicity.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), tumors will be excised, weighed, and processed for histological and molecular analysis (e.g., P-gp expression, apoptosis markers).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Satellite groups of animals may be used to determine the plasma and tumor concentrations of doxorubicin in the presence and absence of this compound to confirm its effect on drug accumulation.
-
Comparative Performance Data
The following table summarizes the expected outcomes of the hypothetical this compound study alongside available data for established P-gp inhibitors in similar preclinical models.
| Compound | Animal Model | Cancer Type | Chemotherapeutic Agent | Key Efficacy Findings | Reference |
| This compound (Hypothetical) | Doxorubicin-Resistant Breast Cancer Xenograft (Mouse) | Breast Cancer | Doxorubicin | Expected significant reduction in tumor growth and increase in doxorubicin efficacy compared to doxorubicin alone. | N/A |
| Elacridar | MC26 Colon Tumor Xenograft (Mouse) | Colon Cancer | Doxorubicin | Co-administration significantly increased the antitumor activity of doxorubicin. | [2] |
| Cyclosporin A | P388/ADR Leukemia (Mouse) | Leukemia | Doxorubicin | Co-administration with doxorubicin prolonged the survival of mice. | [3][4] |
| Verapamil | Doxorubicin-Resistant Breast Tumor (Mouse) | Breast Cancer | Doxorubicin | Pre-treatment with verapamil increased the uptake of doxorubicin in P-gp overexpressing tumors. | [5] |
Signaling Pathways and Experimental Workflow
Mechanism of P-glycoprotein Mediated Multidrug Resistance and Inhibition
The following diagram illustrates the mechanism by which P-gp confers multidrug resistance and how inhibitors like this compound are proposed to counteract this effect.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the key steps in the proposed animal study to validate the efficacy of this compound.
Caption: Workflow for the proposed in vivo study of this compound.
Conclusion
While direct in vivo data for this compound is not yet available, its potent in vitro P-gp inhibitory activity strongly suggests its potential as an effective agent for overcoming multidrug resistance in cancer. The hypothetical study design and comparative data presented in this guide provide a solid foundation for future preclinical research. Further investigation is warranted to validate these promising in vitro findings and to establish the therapeutic potential of this compound in a clinical setting.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pepluanin A and Other Natural P-Glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR) in cancer therapy is a critical area of research, with a significant focus on the inhibition of efflux pumps like P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Natural products have emerged as a promising source of P-gp inhibitors with diverse chemical structures and mechanisms of action. This guide provides a detailed comparison of Pepluanin A, a potent jatrophane diterpene, with other natural P-gp inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of P-Glycoprotein Inhibitory Activity
The inhibitory potency of various natural compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other natural P-gp inhibitors from different chemical classes. It is important to note that these values are compiled from various studies and the experimental conditions, such as cell lines, P-gp substrates, and assay methods, may differ. Therefore, a direct comparison of absolute values should be made with caution.
| Compound Class | Compound | Source Organism | P-gp Expressing Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| Diterpene | This compound | Euphorbia peplus | K562/R7 | Daunomycin | >2-fold more potent than Cyclosporin A | [1] |
| Diterpene | Euphodendroidin D | Euphorbia dendroides | K562/R7 | Daunomycin | ~2-fold more potent than Cyclosporin A | |
| Triterpenoid | Glycyrrhetic acid | Glycyrrhiza glabra | LLC-GA5-COL150 | Digoxin | < Verapamil | [4] |
| Triterpenoid | Abietic acid | Pinus spp. | LLC-GA5-COL150 | Digoxin | < Verapamil | [4] |
| Flavonoid | Quercetin | Various plants | K562/adr, GLC4/adr | Pirarubicin | Reduces pirarubicin IC50 to 23.0 ± 3.0 | [5] |
| Flavonoid | Biochanin A | Cicer pinnatifidum | MDA435/LCC6MDR1 | Doxorubicin | Reduces doxorubicin IC50 to 0.80 ± 0.20 | [5] |
| Flavonoid | Chrysin | Passiflora caerulea | Recombinant human P-gp | - | 2.5 ± 0.6 | [6] |
| Flavonoid | Apigenin | Various plants | Recombinant human P-gp | - | 8.4 ± 1.1 | [6] |
| Alkaloid | Verapamil | (Synthetic, but a benchmark) | LLC-PK1/MDR1 | Rhodamine 123 | 6.99 ± 0.66 | [7] |
| Alkaloid | Cyclosporin A | Tolypocladium inflatum | - | - | - | [1] |
| Alkaloid | Glaucine | Corydalis yanhusuo | - | - | Inhibits P-gp and MRP1-mediated efflux | [1] |
| Coumarin | GUT-70 | Calophyllum brasiliense | Human leukemic cell lines | - | 2–5 | [1] |
| Cannabinoid | Cannabidiol (CBD) | Cannabis sativa | LLC-PK1/MDR1 | Rhodamine 123 | 8.44 ± 0.58 | [7] |
Experimental Protocols
The determination of P-gp inhibitory activity relies on various in vitro assays that measure the accumulation or efflux of a fluorescent or radiolabeled P-gp substrate in cells overexpressing the transporter. Below are detailed methodologies for three commonly employed assays.
Daunomycin Efflux Assay
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent anticancer drug daunomycin from P-gp-overexpressing cells.
-
Cell Line: Human chronic myeloid leukemia cells resistant to daunorubicin (K562/R7), which overexpress P-gp.
-
Procedure:
-
K562/R7 cells are seeded in a 96-well plate.
-
The cells are pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Daunomycin is then added to the wells to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C to allow for cellular uptake.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.
-
The cells are lysed, and the intracellular daunomycin fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
The increase in intracellular daunomycin accumulation in the presence of the inhibitor, compared to the control (no inhibitor), is used to determine the inhibitory activity.
-
Rhodamine 123 Accumulation/Efflux Assay
Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. This assay quantifies the inhibition of its efflux.
-
Cell Line: P-gp-overexpressing cell lines such as LLC-PK1/MDR1 (porcine kidney epithelial cells transfected with the human MDR1 gene) or Caco-2 (human colon adenocarcinoma cells).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are pre-incubated with the test compound at various concentrations for 30-60 minutes at 37°C.
-
Rhodamine 123 is added to a final concentration (e.g., 5 µM) and incubated for a further 60-90 minutes.
-
For accumulation assay: The cells are washed with ice-cold PBS, and intracellular fluorescence is measured.
-
For efflux assay: After the loading period with Rhodamine 123, the cells are washed and incubated in fresh, dye-free medium with or without the inhibitor for a specific time (e.g., 60 minutes). The decrease in intracellular fluorescence over time is measured.
-
Fluorescence is quantified using a fluorescence microplate reader or flow cytometry.[7]
-
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable compound that is converted into the fluorescent calcein by intracellular esterases. Calcein itself is not a P-gp substrate, but Calcein-AM is, making it an indirect probe for P-gp activity.
-
Cell Line: Any pair of a parental P-gp-negative cell line and its P-gp-overexpressing resistant counterpart (e.g., CCRF-CEM and CEM/VLB100).
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The cells are incubated with the test compound at various concentrations for a short period (e.g., 15-30 minutes) at 37°C.
-
Calcein-AM is added to a final concentration (e.g., 1 µM) and incubated for a further 15-30 minutes.
-
The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
In P-gp-overexpressing cells, the efflux of Calcein-AM leads to lower intracellular calcein fluorescence. An effective inhibitor will block this efflux, resulting in a higher fluorescence signal.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of P-gp inhibition and the experimental procedures can aid in understanding the complex processes involved.
The above diagram illustrates the fundamental mechanism of P-gp-mediated drug efflux and its inhibition. Chemotherapeutic drugs that enter the cell can be bound by P-gp and actively transported out, a process that requires energy from ATP hydrolysis. Natural P-gp inhibitors, such as this compound, can interfere with this process, leading to an accumulation of the cytotoxic drug inside the cancer cell.
This workflow diagram outlines the key steps in a typical Rhodamine 123 accumulation assay used to screen for P-gp inhibitors. The final measurement of intracellular fluorescence provides a quantitative measure of the inhibitor's efficacy in blocking P-gp-mediated efflux.
Conclusion
This compound stands out as a highly potent natural P-gp inhibitor, demonstrating greater efficacy than the well-established inhibitor Cyclosporin A. Its discovery and characterization, along with other jatrophane diterpenes, highlight the potential of this chemical class in overcoming multidrug resistance. While a direct, large-scale comparative study of this compound against a wide array of other natural inhibitors under standardized conditions is still needed, the existing data strongly supports its position as a leading candidate for further investigation. The diverse chemical scaffolds of natural P-gp inhibitors, from terpenoids to flavonoids and alkaloids, offer a rich resource for the development of novel chemosensitizing agents to improve the efficacy of cancer chemotherapy. Continued research into the structure-activity relationships and mechanisms of action of these compounds is crucial for the rational design of next-generation MDR modulators.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. realmofcaring.org [realmofcaring.org]
Pepluanin A in Overcoming Cross-Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pepluanin A, a jatrophane diterpene, in the context of multidrug resistance (MDR) in cancer. While direct cross-resistance studies for this compound are not extensively available in the public domain, this document synthesizes the existing research on its potent activity as a P-glycoprotein (P-gp) inhibitor. P-gp is a primary driver of cross-resistance to a wide range of chemotherapeutic agents. By inhibiting P-gp, this compound demonstrates significant potential in reversing this resistance and re-sensitizing cancer cells to conventional therapies.
Mechanism of Action: Reversing P-glycoprotein Mediated Drug Efflux
This compound functions as a powerful modulator of multidrug resistance by directly inhibiting the P-glycoprotein (P-gp/MDR1) efflux pump.[1][2][3] P-gp is an ATP-dependent transporter that actively removes a broad spectrum of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This mechanism is a common cause of cross-resistance to various drug classes, including anthracyclines, vinca alkaloids, and taxanes.[4] this compound has been shown to be a more potent inhibitor of P-gp-mediated daunomycin efflux than the conventional modulator cyclosporin A.[1][5] Its action leads to the increased intracellular accumulation of P-gp substrate drugs, effectively restoring their cytotoxic effects in resistant cancer cells.[2]
Comparative Analysis of P-glycoprotein Inhibition
The following table summarizes the available data on the P-gp inhibitory activity of this compound and provides a comparison with other known modulators. This data highlights this compound's potential to overcome cross-resistance to P-gp substrate chemotherapeutics.
| Compound | Cancer Cell Line Model | Assay | Key Findings | Reference |
| This compound | K562/R7 (Human leukemic cells) | Daunomycin efflux inhibition | More than two-fold higher efficiency in inhibiting daunomycin efflux compared to cyclosporin A. | [1][5] |
| This compound | L1210 (Mouse lymphoma cells transfected with MDR-1 gene) | Rhodamine 123 and epirubicin accumulation | Promotes the intracellular accumulation of rhodamine 123 and epirubicin. | [2] |
| Cyclosporin A | Various | P-gp inhibition | Conventional P-gp modulator, often used as a reference compound. | [1][5] |
| Verapamil | OVCAR8 PTX R (Paclitaxel-resistant ovarian cancer) | P-gp functional inhibition | Blocks P-gp and re-sensitizes cells to Paclitaxel. | [6] |
Signaling Pathways and Experimental Workflows
To understand the broader context of multidrug resistance and the experimental approaches to its study, the following diagrams illustrate the P-gp mediated resistance pathway and a typical workflow for evaluating MDR modulators like this compound.
Caption: P-gp mediated multidrug resistance and this compound's inhibitory action.
Caption: Workflow for assessing a P-glycoprotein modulator like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to evaluate P-gp modulators.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, this compound, or a combination of both for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
P-glycoprotein Efflux Assay (Rhodamine 123 or Daunomycin Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Fluorescent Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 or daunomycin) to the cell suspension and incubate for a further 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular fluorescence.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Conclusion
The available evidence strongly suggests that this compound is a potent P-gp inhibitor capable of reversing multidrug resistance in cancer cells. While direct studies on cross-resistance to this compound are lacking, its mechanism of action positions it as a promising agent for combination therapies. By overcoming P-gp-mediated efflux, this compound has the potential to restore the efficacy of a wide range of existing chemotherapeutic drugs, thereby addressing a critical challenge in oncology. Further research focusing on the cross-resistance profile of cancer cells to this compound itself, and its efficacy in combination with various anticancer drugs in preclinical and clinical settings, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Jatrophane Diterpenes as Multidrug Resistance Modulators
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered considerable interest as potent MDR modulators. This guide provides a head-to-head comparison of prominent jatrophane diterpenes, summarizing their efficacy, mechanisms of action, and the experimental data supporting their potential as clinical candidates to overcome MDR in cancer.
Quantitative Comparison of Jatrophane Diterpenes as MDR Modulators
The following tables summarize the in vitro efficacy of various jatrophane diterpenes in reversing MDR in adriamycin-resistant human breast cancer cells (MCF-7/ADR) and human hepatocellular carcinoma cells (HepG2/ADR). The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: MDR Reversal Activity of Jatrophane Diterpenes in MCF-7/ADR Cells
| Jatrophane Diterpene | Concentration (µM) | Reversal Fold (RF) vs. Adriamycin | Reference Compound (RF) | Cytotoxicity (IC50 in µM) | Reference |
| Kansulone C | 5 | ~85 | Verapamil (RF not specified) | > 40 | [1] |
| Jatrophone | Not specified | Not specified | Not specified | 1.8 ± 0.05 | [2] |
| Compound 19 | 10 | > Tariquidar | Tariquidar | > 25 | [3] |
| Compound 25 | 10 | > Tariquidar | Tariquidar | > 25 | [3] |
| Compound 26 | 10 | > Tariquidar | Tariquidar | > 25 | [3] |
| Euphosorophane I (4) | Not specified | EC50 = 1.82 | Verapamil | Not specified | [4] |
Table 2: MDR Reversal Activity of Jatrophane Diterpenes in HepG2/ADR Cells
| Jatrophane Diterpene | Concentration (µM) | Reversal Fold (RF) vs. Adriamycin | Reference Compound (RF) | Cytotoxicity (IC50 in µM) | Reference |
| Euphorksol A | Not specified | 57.4 | Verapamil (93.7) | Not specified | [5] |
| Kansuinin B | Not specified | 68.9 | Verapamil (93.7) | Not specified | [5] |
| 6β,7β-Epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol | Not specified | 186.4 | Verapamil (93.7) | Not specified | [5] |
| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | Not specified | 143.8 | Verapamil (93.7) | Not specified | [5] |
| Compound 5 | Not specified | > Verapamil | Verapamil | Not specified | [6] |
| Compound 6 | Not specified | > Verapamil | Verapamil | Not specified | [6] |
| Compound 9 | Not specified | > Verapamil | Verapamil | Not specified | [6] |
Mechanism of Action: Inhibition of P-glycoprotein and Modulation of Signaling Pathways
The primary mechanism by which jatrophane diterpenes reverse MDR is through the inhibition of P-glycoprotein (P-gp). This can occur through direct binding to the transporter, thereby competitively or non-competitively inhibiting its drug efflux function. Furthermore, some jatrophane diterpenes have been shown to modulate signaling pathways that regulate P-gp expression. A key pathway implicated is the PI3K/Akt/NF-κB signaling cascade.[2][7]
PI3K/Akt/NF-κB Signaling Pathway in MDR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that governs cell cycle, proliferation, and survival.[8] In many cancers, this pathway is overactive, contributing to reduced apoptosis and increased proliferation.[8] There is significant crosstalk between the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway.[9] The activation of Akt can lead to the activation of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival.[10] Notably, NF-κB can upregulate the expression of the ABCB1 gene, which encodes for P-gp. By inhibiting the PI3K/Akt pathway, certain jatrophane diterpenes can downregulate NF-κB activity, leading to decreased P-gp expression and a subsequent reversal of MDR.[2]
Caption: PI3K/Akt/NF-κB signaling pathway and P-gp expression.
Experimental Workflow for Evaluating Jatrophane Diterpenes as MDR Modulators
The following diagram illustrates a typical experimental workflow for the identification and characterization of jatrophane diterpenes as MDR modulators.
Caption: Experimental workflow for MDR modulator evaluation.
Detailed Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxic effects of the jatrophane diterpenes on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete culture medium
-
Jatrophane diterpene stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the jatrophane diterpene for 72 hours.[2]
-
After incubation, fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound SRB by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Rhodamine 123 Efflux Assay
This assay measures the ability of jatrophane diterpenes to inhibit the efflux of the P-gp substrate, rhodamine 123, from MDR cancer cells.[11][12]
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Rhodamine 123
-
Jatrophane diterpene
-
Verapamil or other known P-gp inhibitor (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Pre-incubate the cells with the jatrophane diterpene or a positive control at a non-toxic concentration for 1 hour.
-
Add rhodamine 123 (final concentration ~1 µM) and incubate for an additional 1-2 hours to allow for cellular uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, rhodamine 123-free medium containing the jatrophane diterpene or control.
-
Incubate for another 1-2 hours to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. An increase in intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines whether the jatrophane diterpene interacts with the ATPase activity of P-gp, which is essential for its efflux function.[13]
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Jatrophane diterpene
-
Verapamil (stimulator) and sodium orthovanadate (inhibitor)
-
ATP
-
Assay buffer (containing MgCl2, EGTA, and a buffer like Tris or MOPS)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp membranes with the jatrophane diterpene at various concentrations in the assay buffer.
-
To measure stimulation, initiate the reaction by adding ATP.
-
To measure inhibition, pre-incubate with a known P-gp stimulator (like verapamil) before adding the jatrophane diterpene and then ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The P-gp specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a specific P-gp inhibitor) from the total activity. Changes in Pi levels in the presence of the jatrophane diterpene indicate its effect on P-gp ATPase activity.
Western Blot for P-gp Expression
This technique is used to determine if the jatrophane diterpene alters the protein expression level of P-gp in cancer cells.[14][15]
Materials:
-
Cancer cells treated with the jatrophane diterpene
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against P-gp.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. A change in the band intensity corresponding to P-gp in treated cells compared to control cells indicates an effect on P-gp expression. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
References
- 1. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/AKT/mTOR/NFκB Axis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Chemosensitizing Effect of Pepluanin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A's performance as a chemosensitizing agent against other alternatives, supported by available experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound, a jatrophane diterpene isolated from Euphorbia peplus, demonstrates significant potential as a chemosensitizing agent by potently inhibiting P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. Research indicates that this compound is at least twice as effective as the well-known P-gp inhibitor Cyclosporin A in restoring cancer cell sensitivity to chemotherapeutic drugs. This guide will delve into the quantitative data supporting this claim, compare it with other P-gp inhibitors, and outline the experimental protocols for validation.
Data Presentation: Comparative Inhibitory Effects on P-glycoprotein
The primary mechanism of this compound's chemosensitizing effect is the inhibition of P-glycoprotein (P-gp), which prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy. The following table summarizes the comparative P-gp inhibitory activity of this compound and other known inhibitors.
| Compound | Class | Target | Relative Potency/IC50 | Cell Line | Assay Method | Reference |
| This compound | Jatrophane Diterpene | P-glycoprotein (P-gp/MDR1) | At least 2x more potent than Cyclosporin A | Not specified in abstract | P-gp-mediated Daunomycin Transport | [1][2] |
| Cyclosporin A | Calcineurin Inhibitor | P-glycoprotein (P-gp/MDR1) | IC50: ~3 µM (Rhodamine 123 efflux) | Natural Killer Cells | Rhodamine 123 Efflux Assay | [3] |
| Verapamil | Calcium Channel Blocker | P-glycoprotein (P-gp/MDR1) | IC50: Varies (e.g., ~1.1 µM in K562/ADR) | K562/ADR, CEM VLB100 | Not specified in abstract | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the chemosensitizing effect of compounds like this compound.
P-gp Mediated Drug Efflux Assay (Daunomycin Accumulation)
This assay is a functional method to determine the ability of a compound to inhibit P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as daunorubicin (daunomycin).
Principle: P-gp actively transports daunomycin out of MDR cancer cells. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular daunomycin fluorescence, which can be quantified.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cancer cells (e.g., K562/Dox, MCF-7/ADR) to 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., Verapamil) for 1 hour at 37°C.
-
Substrate Addition: Add daunomycin to a final concentration of 10 µM to each well and incubate for another 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.
-
Lysis and Quantification: Lyse the cells and measure the intracellular daunomycin fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage increase in daunomycin accumulation in treated cells compared to untreated controls. Determine the IC50 value of the test compound.
Rhodamine 123 Efflux Assay
This is another widely used functional assay to assess P-gp inhibition.
Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.[3]
Protocol:
-
Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer.
-
Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 (e.g., 5.25 µM) for a specified time (e.g., 30 minutes) at 37°C to allow for substrate accumulation.[5]
-
Inhibitor Treatment: Add the test compound at various concentrations and incubate for an additional period (e.g., 1 hour) at 37°C.
-
Washing: Wash the cells with cold PBS to remove the extracellular dye.
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.
-
Data Interpretation: An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
Signaling Pathways and Experimental Workflows
The expression and activity of P-glycoprotein are regulated by complex signaling pathways. Understanding how a chemosensitizing agent interacts with these pathways can provide insights into its mechanism of action.
P-glycoprotein Regulation and Inhibition
The diagram below illustrates the general mechanism of P-gp-mediated multidrug resistance and its inhibition by agents like this compound.
Caption: P-gp pumps chemo drugs out. This compound blocks P-gp, increasing drug levels and cell death.
Signaling Pathways Modulating P-gp Expression
The expression of the ABCB1 gene (encoding P-gp) is regulated by various signaling pathways. While the direct effect of this compound on these pathways is yet to be fully elucidated, the PI3K/Akt and NF-κB pathways are known to be key regulators.[1][2][6][7][8]
Caption: PI3K/Akt and NF-κB pathways can regulate the expression of the P-gp gene.
Experimental Workflow for Validating a Chemosensitizing Agent
The following diagram outlines a typical workflow for the preclinical validation of a potential chemosensitizing agent like this compound.
Caption: A stepwise workflow for the preclinical validation of a chemosensitizing agent.
Conclusion
This compound presents a compelling profile as a potent P-glycoprotein inhibitor, positioning it as a promising candidate for reversing multidrug resistance in cancer chemotherapy. Its demonstrated superiority over Cyclosporin A in in-vitro models warrants further investigation to quantify its IC50 values across various cancer cell lines and to explore its effects on key signaling pathways that regulate P-gp expression. The experimental protocols and workflows detailed in this guide provide a framework for the continued validation and development of this compound as a novel chemosensitizing agent. Further research, including in vivo studies, will be critical in translating these promising preclinical findings into clinical applications.
References
- 1. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 6. Cross-talk between NFkB and the PI3-kinase/AKT pathway can be targeted in primary effusion lymphoma (PEL) cell lines for efficient apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB and AMPK/PI3K/Akt signaling pathways are involved in the protective effects of Platycodon grandiflorum saponins against acetaminophen-induced acute hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pepluanin A with P-glycoprotein: A Guide for Researchers
This guide provides a comparative analysis of the binding affinity of Pepluanin A with the multidrug resistance transporter P-glycoprotein (P-gp), in relation to other known inhibitors. The data presented herein is based on a hypothetical molecular docking study, designed to illustrate a comparative workflow for researchers in drug discovery and pharmacology.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1][2] It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2][3] The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer therapies.[1][2] this compound, a jatrophane diterpene, has been identified as a potent P-gp inhibitor, reportedly outperforming Cyclosporin A in its activity. This guide provides an in silico comparative framework for evaluating such inhibitors.
Comparative Binding Affinity of P-gp Inhibitors
The following table summarizes the hypothetical binding energies of this compound and other known P-gp inhibitors, as would be determined from a comparative molecular docking study. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Class | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Diterpene | -11.5 | Tyr307, Gln725, Tyr953 |
| Tariquidar | Third-generation Inhibitor | -10.8 | Phe303, Tyr307, Gln990 |
| Zosuquidar | Third-generation Inhibitor | -10.5 | Phe336, Gln725, Tyr953 |
| Verapamil | First-generation Inhibitor | -8.2 | Tyr310, Phe728, Gln946 |
| Cyclosporin A | First-generation Inhibitor | -9.5 | Met69, Ile306, Phe336 |
Disclaimer: The binding energies and interacting residues presented in this table are for illustrative purposes and are derived from a hypothetical study. Actual experimental and computational results may vary.
Experimental Protocol: Comparative Molecular Docking
This section details a standardized protocol for performing a comparative molecular docking study of P-gp inhibitors.
Software and Resources
-
Molecular Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio
-
Protein Data Bank (PDB) ID for P-gp: 6QEE (Human P-glycoprotein in an inhibitor-bound conformation) or a validated homology model.[1]
-
Ligand Structures: 3D structures of this compound and other inhibitors obtained from PubChem or synthesized using chemical drawing software like ChemDraw.
Protein Preparation
-
Receptor Retrieval: Download the P-glycoprotein structure from the Protein Data Bank.
-
Protein Cleanup: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.
-
Grid Box Definition: Define the docking grid box to encompass the known drug-binding pocket within the transmembrane domain of P-gp. The grid dimensions should be sufficient to allow for rotational and translational freedom of the ligands.
Ligand Preparation
-
Ligand Acquisition: Obtain the 3D structures of this compound and the selected comparator inhibitors.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
Molecular Docking Simulation
-
Docking Execution: Perform the docking of each ligand into the prepared P-gp structure using AutoDock Vina. An exhaustiveness parameter of 16 or higher is recommended for thorough conformational searching.
-
Pose Selection: Analyze the docking results and select the binding pose with the lowest binding energy for each ligand.
Analysis and Comparison
-
Binding Energy Comparison: Compare the binding energies of all docked ligands. A more negative value indicates a stronger predicted interaction.
-
Interaction Analysis: Visualize the ligand-protein complexes to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the P-gp binding pocket.
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological mechanism.
Caption: Workflow for Comparative Molecular Docking of P-glycoprotein Inhibitors.
Caption: Mechanism of P-gp Mediated Drug Efflux and Inhibition by this compound.
Conclusion
This guide outlines a comprehensive framework for the comparative in silico analysis of P-glycoprotein inhibitors, using this compound as a focal point. While the presented quantitative data is illustrative, the detailed protocol and workflow diagrams provide a robust starting point for researchers aiming to evaluate novel P-gp inhibitors. Such computational approaches are invaluable in the early stages of drug discovery for prioritizing candidates for further experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pepluanin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Pepluanin A, a jatrophane diterpene.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.
-
A dedicated, clearly labeled hazardous waste container should be used for all this compound waste.
-
-
Waste Containerization:
-
Use a chemically compatible, leak-proof container for waste collection.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents or other chemicals present in the waste stream.
-
The label should also include the date of initial waste accumulation and the name of the principal investigator or responsible person.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit (as per institutional policy), a request for disposal should be submitted to your institution's EHS department.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If it is safe to do so, take steps to control the spill (e.g., by using absorbent materials).
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Decontaminate: Once the spill has been cleaned up by trained personnel, decontaminate the affected area as instructed by EHS.
Illustrative Hazard and Disposal Data
While a specific SDS for this compound is not available, the following table provides an example of the type of information that would be found in an SDS for a hazardous laboratory chemical. This data is for Cyclopentane and is provided for illustrative purposes only.
| Hazard Category | Description | Disposal Considerations |
| Physical Hazards | Highly flammable liquid and vapor.[2][3] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use explosion-proof equipment.[2] |
| Health Hazards | May be fatal if swallowed and enters airways.[2][3] May cause drowsiness or dizziness.[2][3] | Avoid breathing mist or vapors.[2] Wear appropriate PPE.[2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] | Do not allow to enter drains or waterways. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pepluanin A
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pepluanin A. As a potent P-glycoprotein (P-gp) inhibitor, this compound should be handled with the same precautions as a cytotoxic compound due to its biological activity. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against exposure to potent biological compounds like this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions containing this compound. |
| Respiratory | A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). | Prevents inhalation of aerosols or fine powders, which is a potential route of exposure, especially when handling the solid compound. |
| Protective Clothing | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. The specific design minimizes the risk of accidental exposure. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking this compound.
-
Wear a single pair of nitrile gloves and a lab coat when handling the outer packaging.
-
Before opening the primary container, don all PPE as specified in the table above.
-
Open the package inside a certified chemical fume hood or a biological safety cabinet.
-
Inspect the container for any signs of damage or leakage. If compromised, initiate spill procedures immediately.
2. Preparation of Stock Solutions:
-
All manipulations involving the solid form of this compound must be conducted within a chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Use a dedicated set of calibrated pipettes, spatulas, and weighing paper.
-
Tare the weighing vessel before adding the compound to avoid contamination of the balance.
-
Slowly add the solvent to the solid to minimize aerosol generation.
-
Cap the container tightly and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and a "Cytotoxic/Hazardous" warning.
3. Use in Experiments:
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
When adding this compound to cell cultures or other experimental systems, use techniques that minimize the creation of aerosols, such as dispensing the liquid slowly against the side of the vessel.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
4. Decontamination Procedures:
-
Prepare a fresh decontamination solution, such as 10% bleach, daily.
-
Wipe down all surfaces of the work area (fume hood, benchtop) with the decontamination solution, followed by a rinse with 70% ethanol and then deionized water.
-
Immerse all reusable equipment (e.g., spatulas, stir bars) in the decontamination solution for at least 30 minutes before standard cleaning.
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
All contaminated solid waste, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.
-
This container should be clearly labeled with the cytotoxic symbol.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.
-
-
Final Disposal:
-
All cytotoxic waste containers must be collected and disposed of by a certified hazardous waste management service.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
